molecular formula C9H9BrFNO B1604178 2-bromo-5-fluoro-N,N-dimethylbenzamide CAS No. 951884-08-5

2-bromo-5-fluoro-N,N-dimethylbenzamide

Cat. No.: B1604178
CAS No.: 951884-08-5
M. Wt: 246.08 g/mol
InChI Key: DJIURYDAGNDRMF-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N,N-dimethylbenzamide (CAS 951884-08-5) is a halogenated aromatic compound with the molecular formula C₉H₉BrFNO and a molecular weight of 246.08 g/mol [ ][ ]. This compound serves as a versatile building block in organic synthesis, primarily for the development of more complex chemical structures [ ]. Its specific molecular structure, featuring both bromo and fluoro substituents on the benzamide core, makes it a valuable intermediate in pharmaceutical research for the synthesis of bioactive molecules and drug candidates, including potential anticancer or antimicrobial agents [ ]. Predicted physical properties include a boiling point of 329.6±32.0 °C and a density of 1.490±0.06 g/cm³ [ ]. The compound is supplied as a solid and should be stored sealed in a dry environment at room temperature to maintain stability [ ][ ]. Researchers should note the associated safety hazards; this compound may cause skin irritation (H315), serious eye irritation (H319), or respiratory irritation (H335) [ ][ ]. Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluoro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIURYDAGNDRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640958
Record name 2-Bromo-5-fluoro-N,N-dimethylbenzamide
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Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-08-5
Record name 2-Bromo-5-fluoro-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoro-N,N-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-bromo-5-fluoro-N,N-dimethylbenzamide structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-bromo-5-fluoro-N,N-dimethylbenzamide

Introduction

In the landscape of pharmaceutical and materials science research, the precise and unambiguous determination of a molecule's structure is a foundational requirement. The biological activity, physical properties, and synthetic accessibility of a compound are all intrinsically linked to its three-dimensional architecture. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of 2-bromo-5-fluoro-N,N-dimethylbenzamide, a halogenated aromatic amide that serves as a representative model for complex small molecules encountered in drug discovery and fine chemical synthesis.

As a Senior Application Scientist, this document moves beyond a simple recitation of procedures. It delves into the why—the strategic rationale behind the selection of each analytical technique, the interpretation of the resulting data, and the synergistic interplay between different methods that culminates in a self-validating, high-confidence structural assignment. The workflow presented herein is designed to be a robust framework applicable to a wide range of similar synthetic intermediates and active pharmaceutical ingredients.

Chapter 1: Foundational Analysis: Mass Spectrometry (MS)

Principle & Rationale

The first step in characterizing any newly synthesized compound is to confirm its molecular weight. Mass spectrometry is the definitive technique for this purpose. For 2-bromo-5-fluoro-N,N-dimethylbenzamide, MS is particularly powerful due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a highly characteristic "M" and "M+2" isotopic pattern in the mass spectrum, providing immediate evidence for the presence of a single bromine atom in the molecule.

The molecular formula for the target compound is C₉H₉BrFNO.

  • C: 9 x 12.011 = 108.099

  • H: 9 x 1.008 = 9.072

  • Br: 1 x 79.904 = 79.904

  • F: 1 x 18.998 = 18.998

  • N: 1 x 14.007 = 14.007

  • O: 1 x 15.999 = 15.999

  • Total Monoisotopic Mass: ~245.99 g/mol (using ⁷⁹Br) and ~247.99 g/mol (using ⁸¹Br)

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode, as the amide could potentially be protonated.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peaks [M+H]⁺ and analyze their isotopic distribution.

Expected Data & Interpretation

The primary observation will be a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the protonated molecules containing ⁷⁹Br and ⁸¹Br.

Ion Description Expected m/z Relative Intensity
[M(⁷⁹Br)+H]⁺Molecular ion with ⁷⁹Br, protonated~246.00~100%
[M(⁸¹Br)+H]⁺Molecular ion with ⁸¹Br, protonated~248.00~98%

The presence of this distinct doublet is a powerful and immediate confirmation that the compound has the correct molecular formula and contains one bromine atom.

Chapter 2: Functional Group Identification: Infrared (IR) Spectroscopy

Principle & Rationale

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and non-destructive method for identifying the presence of key functional groups. For 2-bromo-5-fluoro-N,N-dimethylbenzamide, IR spectroscopy serves to confirm the presence of the critical tertiary amide carbonyl group (C=O) and to verify the aromatic nature of the core structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Data & Interpretation

The IR spectrum will provide a "fingerprint" of the molecule, with several key diagnostic peaks.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Significance
C=O StretchTertiary Amide~1630-1660Confirms the presence of the amide carbonyl. The lower frequency (compared to a ketone) is due to resonance with the nitrogen lone pair.
C-H StretchAromatic~3000-3100Indicates the presence of the benzene ring.
C-H StretchAliphatic (CH₃)~2850-2960Corresponds to the N,N-dimethyl groups.
C-N StretchAmide~1250-1350Further evidence of the amide functionality.
C-F StretchAryl-Fluoride~1200-1250Strong absorption confirming the C-F bond.
C-Br StretchAryl-Bromide~500-600Confirms the C-Br bond, though may be in the fingerprint region.

The combination of a strong amide carbonyl peak around 1645 cm⁻¹ with aromatic and aliphatic C-H stretches provides robust evidence for the gross structural features of the molecule.

Chapter 3: The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, revealing connectivity and stereochemistry. For 2-bromo-5-fluoro-N,N-dimethylbenzamide, ¹H and ¹³C NMR are indispensable for confirming the precise substitution pattern on the aromatic ring.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively map H-H and C-H correlations, respectively.

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale & Interpretation

The ¹H NMR spectrum reveals the chemical environment of every proton in the molecule. The key features to analyze are:

  • Chemical Shift (δ): The position of the signal on the x-axis, which indicates the electronic environment.

  • Integration: The area under the signal, which is proportional to the number of protons it represents.

  • Splitting Pattern (Multiplicity): The shape of the signal, which reveals the number of neighboring protons (and other coupled nuclei like ¹⁹F).

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

Proton(s) Integration Approx. δ (ppm) Multiplicity Coupling Constant(s) (J) Rationale
Aromatic H (H6)1H~7.6-7.8Doublet of doublets (dd)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 5-6 HzDeshielded by adjacent Br and ortho to the amide. Coupled to H4 (³J) and F (⁴J).
Aromatic H (H4)1H~7.2-7.4Triplet of doublets (td) or ddd³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-9 Hz, ⁵J(H-H) ≈ 2-3 HzCoupled to H6 (³J), F (³J), and H3 (⁵J).
Aromatic H (H3)1H~7.0-7.2Doublet of doublets (dd)⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 2-3 HzOrtho to the amide group. Coupled to H4 (⁴J) and F (⁴J).
N-CH₃6H~2.8-3.1Two singlets (s)N/ADue to restricted rotation around the C-N amide bond, the two methyl groups are diastereotopic and appear as two distinct singlets.

The complex splitting patterns of the aromatic protons are the most information-rich part of the spectrum. The presence of both H-H and H-F couplings is definitive proof of the relative positions of the substituents.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Rationale & Interpretation

The ¹³C NMR spectrum reveals a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, and the presence of fluorine will introduce characteristic C-F coupling, which appears as doublets in the proton-decoupled spectrum.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

Carbon Approx. δ (ppm) Multiplicity (due to C-F coupling) Rationale
C=O~168-170Singlet (s)Typical chemical shift for an amide carbonyl.
C5~158-162Doublet (d), ¹J(C-F) ≈ 250 HzDirectly attached to fluorine, resulting in a large one-bond coupling constant and significant deshielding.
C1~138-142Doublet (d), ³J(C-F) ≈ 3-5 HzAmide-bearing carbon, showing a smaller three-bond coupling to fluorine.
C6~128-132Doublet (d), ³J(C-F) ≈ 7-9 HzMethoxy-bearing carbon, showing a three-bond coupling to fluorine.
C3~125-128Doublet (d), ²J(C-F) ≈ 20-25 HzOrtho to fluorine, resulting in a large two-bond coupling constant.
C4~118-122Doublet (d), ²J(C-F) ≈ 20-25 HzOrtho to fluorine, also showing a large two-bond coupling.
C2~115-118Doublet (d), ⁴J(C-F) ≈ 3-5 HzBromo-bearing carbon, showing a small four-bond coupling to fluorine.
N-CH₃~35-40Two singlets (s)Diastereotopic methyl groups due to restricted amide bond rotation.

The observation of six distinct aromatic carbon signals, five of which are split into doublets by the fluorine atom, provides irrefutable evidence for the proposed substitution pattern.

Chapter 4: The Elucidation Workflow: A Strategic Approach

The process of structure elucidation is a logical progression, where each experiment builds upon the last. The workflow is designed to move from broad, foundational information to fine-grained structural detail efficiently.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structure Mapping cluster_2 Final Confirmation MS Mass Spectrometry (ESI-TOF) H_NMR 1H NMR MS->H_NMR Confirms MW & Br presence IR Infrared Spectroscopy (ATR-IR) IR->H_NMR Confirms C=O & functional groups C_NMR 13C NMR H_NMR->C_NMR Defines H framework & H-F coupling TwoD_NMR 2D NMR (COSY, HSQC) C_NMR->TwoD_NMR Defines C skeleton & C-F coupling Structure Proposed Structure: 2-bromo-5-fluoro- N,N-dimethylbenzamide C_NMR->Structure Confirms substitution pattern TwoD_NMR->Structure Confirms H-C connectivity

2-bromo-5-fluoro-N,N-dimethylbenzamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-bromo-5-fluoro-N,N-dimethylbenzamide: Physicochemical Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-bromo-5-fluoro-N,N-dimethylbenzamide, a halogenated aromatic amide of significant interest to the chemical and pharmaceutical industries. The central focus of this document is the compound's molecular weight, which is foundational to its stoichiometry, characterization, and application. We will delve into its physicochemical properties, present a validated synthetic pathway with mechanistic explanations, detail robust analytical methods for its characterization and quality control, explore its applications as a versatile synthetic intermediate, and provide essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this valuable chemical building block.

Introduction and Molecular Profile

2-bromo-5-fluoro-N,N-dimethylbenzamide is a substituted aromatic compound belonging to the benzamide class. Its structure is characterized by a benzene ring functionalized with a bromine atom at the second position, a fluorine atom at the fifth position, and an N,N-dimethylcarboxamide group at the primary position.[1] This specific arrangement of electron-withdrawing halogens and an amide group imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.[1] Its utility is primarily seen in the construction of more complex molecules, where the bromine and fluorine atoms can be selectively functionalized, serving as handles for various cross-coupling and nucleophilic substitution reactions. Consequently, it has potential as a precursor for developing novel pharmaceutical agents, including antimicrobial and anticancer compounds, as well as new materials with tailored electronic properties.[1]

Physicochemical Properties and Molecular Weight

The cornerstone of any chemical synthesis or analysis is a precise understanding of the compound's molecular weight and physical properties. The molecular weight dictates molar calculations for reactions, while other properties influence choices regarding solvents, purification methods, and storage conditions.

Core Data Summary

All quantitative data for 2-bromo-5-fluoro-N,N-dimethylbenzamide are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Formula C₉H₁₀BrFNOSmolecule[1]
Average Molecular Weight 247.09 g/mol Smolecule[1]
Monoisotopic (Exact) Mass 245.9957 DaPubChem[2]
IUPAC Name 2-bromo-5-fluoro-N,N-dimethylbenzamide-
CAS Number 951884-08-5Smolecule[1]
Appearance White to off-white solid (predicted)-
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)-
Determination of Molecular Weight

The average molecular weight (often referred to as molecular mass) is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₉H₁₀BrFNO). This value is crucial for converting between mass and moles in stoichiometric calculations for chemical reactions.

The monoisotopic mass, on the other hand, is calculated using the mass of the most abundant isotope of each element. This value is paramount in mass spectrometry, where it is experimentally verified to confirm the elemental composition of the synthesized compound.

cluster_mw Molecular Weight Calculation cluster_total Summation C9 9 x C (12.011 u) Total_MW Total Molecular Weight 247.09 g/mol H10 10 x H (1.008 u) Br1 1 x Br (79.904 u) F1 1 x F (18.998 u) N1 1 x N (14.007 u) O1 1 x O (15.999 u)

Caption: Atomic contribution to the average molecular weight.

Synthesis and Mechanistic Considerations

A reliable synthetic protocol is essential for obtaining high-purity material for research and development. The most logical and common approach to synthesizing N,N-disubstituted benzamides is through the amidation of a corresponding benzoic acid derivative. This process involves activating the carboxylic acid to increase its electrophilicity, followed by a nucleophilic attack by the amine.

G start 2-bromo-5-fluorobenzoic acid activator SOCl₂ or (COCl)₂ (Acid Activation) start->activator Step 1 intermediate 2-bromo-5-fluorobenzoyl chloride activator->intermediate Forms highly reactive intermediate amine Dimethylamine (HN(CH₃)₂) Base (e.g., Et₃N) intermediate->amine Step 2 (Nucleophilic Acyl Substitution) product 2-bromo-5-fluoro- N,N-dimethylbenzamide amine->product G sample Synthesized Product ms Mass Spectrometry (MS) - Confirms Molecular Weight - Verifies Elemental Formula (HRMS) sample->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirms Molecular Structure sample->nmr hplc HPLC - Determines Purity (%) sample->hplc final Certified Pure Compound ms->final nmr->final hplc->final

Sources

A Technical Guide to the Spectral Analysis of 2-bromo-5-fluoro-N,N-dimethylbenzamide: Elucidating Molecular Structure for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-bromo-5-fluoro-N,N-dimethylbenzamide, a compound of interest in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the structural features of this molecule through the lens of modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unequivocal identification and characterization of this substituted benzamide.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides represent a versatile class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The specific substitutions on the aromatic ring and the amide nitrogen profoundly influence their pharmacological profiles. 2-bromo-5-fluoro-N,N-dimethylbenzamide, with its unique pattern of halogen substitution, presents a compelling case for detailed structural analysis. Understanding its precise molecular architecture is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutic agents.

Molecular Structure and Spectroscopic Overview

The structure of 2-bromo-5-fluoro-N,N-dimethylbenzamide is characterized by a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 5-position, and an N,N-dimethylcarboxamide group at the 1-position. This arrangement of substituents gives rise to a unique electronic and steric environment, which is reflected in its spectral data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-bromo-5-fluoro-N,N-dimethylbenzamide, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Framework: The ¹H NMR spectrum of 2-bromo-5-fluoro-N,N-dimethylbenzamide is expected to exhibit distinct signals for the aromatic protons and the N-methyl protons. A key feature in the spectra of N,N-disubstituted amides is the restricted rotation around the amide C-N bond due to its partial double bond character.[1] This phenomenon, known as amide bond resonance, often leads to the observation of two separate signals for the N-methyl groups, as they are chemically non-equivalent.[1] The aromatic region will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the amide group. The coupling patterns between the aromatic protons will provide definitive information about their relative positions on the benzene ring.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5-7.8m1HAromatic-H
~ 7.2-7.4m1HAromatic-H
~ 7.0-7.2m1HAromatic-H
~ 3.1s3HN-CH₃
~ 2.9s3HN-CH₃

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-bromo-5-fluoro-N,N-dimethylbenzamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.[2]

  • Instrument Setup: The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2] The instrument is tuned to the proton frequency.

  • Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans (typically 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. Due to the symmetry of the molecule, we expect to see distinct signals for the aromatic carbons and the N-methyl carbons. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the bromine will be shifted to a lower field, while the carbon attached to the fluorine will show a characteristic splitting due to C-F coupling. The carbonyl carbon of the amide group will appear at a significantly downfield chemical shift. Similar to the ¹H NMR, the two N-methyl carbons may appear as distinct signals due to restricted rotation. A ¹³C NMR spectrum for the closely related 2-bromo-N,N-dimethylbenzamide is available and serves as an excellent reference.[3]

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignment
~ 168C=O (Amide)
~ 160 (d, ¹JCF ≈ 250 Hz)C-F
~ 138C-Br
~ 135Aromatic C-H
~ 125Aromatic C-H
~ 120 (d, ²JCF ≈ 20 Hz)Aromatic C-H
~ 118Aromatic C-C(O)
~ 38N-CH₃
~ 35N-CH₃

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency. Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum where each carbon signal appears as a singlet (unless coupled to fluorine).

  • Data Acquisition: A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Theoretical Framework: For 2-bromo-5-fluoro-N,N-dimethylbenzamide, electron ionization (EI) mass spectrometry is expected to produce a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. The fragmentation of aromatic amides often involves cleavage of the C-N bond and the bond between the carbonyl carbon and the aromatic ring.[4]

Predicted Mass Spectrometry Data (EI):

m/zInterpretation
245/247[M]⁺ (Molecular ion)
201/203[M - N(CH₃)₂]⁺
173/175[M - N(CH₃)₂ - CO]⁺
72[C₄H₁₀N]⁺
44[N(CH₃)₂]⁺

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS).[3]

  • Ionization: Electron ionization (EI) is a common method for small, volatile molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Caption: Proposed fragmentation of 2-bromo-5-fluoro-N,N-dimethylbenzamide.

Part 3: Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Theoretical Framework: The IR spectrum of 2-bromo-5-fluoro-N,N-dimethylbenzamide will show characteristic absorption bands for the C=O stretching of the amide, C-N stretching, C-H stretching of the aromatic and methyl groups, and C-Br and C-F stretching. The position of the C=O stretching frequency is sensitive to the electronic effects of the substituents on the benzene ring.

Predicted Infrared (IR) Absorption Data:

Wavenumber (cm⁻¹)Vibration Type
~ 3100-3000Aromatic C-H stretch
~ 2950-2850Aliphatic C-H stretch (N-CH₃)
~ 1650-1630C=O stretch (Amide I band)
~ 1600, 1475Aromatic C=C stretch
~ 1400C-N stretch
~ 1250C-F stretch
~ 680C-Br stretch

Experimental Protocol for Infrared Spectroscopy:

  • Sample Preparation: For a solid sample, the most common method is the KBr pellet technique.[5] A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent disk.[5] Alternatively, a Nujol mull can be prepared.[5]

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.

  • Data Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Conclusion

The comprehensive spectral analysis of 2-bromo-5-fluoro-N,N-dimethylbenzamide, utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, based on established spectroscopic principles and comparison with closely related analogs, offers a robust framework for the identification and characterization of this compound. These analytical techniques, when used in concert, are indispensable tools in the field of drug discovery, enabling chemists to verify the identity and purity of synthesized molecules and to understand their intrinsic properties.

References

  • PubChem. 2-bromo-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Reddit. NMR spectrum of n,n-diethylbenzamidr. r/chemhelp. [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Research Square. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]

  • College of Pharmacy-University of Mustansiriyah 5Th. Year- Practical advance pharmaceutical analysis – 2019. University of Mustansiriyah. [Link]

Sources

2-bromo-5-fluoro-N,N-dimethylbenzamide 1H NMR spectrum analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-bromo-5-fluoro-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a critical step. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-bromo-5-fluoro-N,N-dimethylbenzamide, a polysubstituted aromatic amide. By dissecting the theoretical principles and predicting the spectral features, we aim to provide a comprehensive framework for interpreting complex NMR data with confidence and accuracy. This document moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectral output, thereby empowering researchers to apply these principles to their own work.

Part 1: Foundational Principles Governing the ¹H NMR Spectrum

To accurately interpret the spectrum of 2-bromo-5-fluoro-N,N-dimethylbenzamide, a firm grasp of the core principles of ¹H NMR is essential. The key parameters—chemical shift, spin-spin coupling, and signal integration—are dictated by the unique electronic environment of each proton in the molecule.

The Role of Chemical Shift (δ)

The chemical shift of a proton is determined by the local magnetic field it experiences, which is a sum of the externally applied field and induced fields from surrounding electron clouds. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it from the applied magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and moving its signal to a lower chemical shift (upfield).[1][2]

In 2-bromo-5-fluoro-N,N-dimethylbenzamide, the aromatic protons are influenced by three distinct substituents:

  • -Br (Bromine): Inductively, bromine is an electron-withdrawing halogen. However, it possesses lone pairs that can be donated into the π-system via resonance, a weaker effect. Its primary influence is deshielding.

  • -F (Fluorine): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, leading to significant deshielding of nearby protons.[3] Like bromine, it has a weak resonance-donating effect.

  • -CON(CH₃)₂ (N,N-dimethylamide): This group is strongly electron-withdrawing due to the polarity of the carbonyl (C=O) bond. Furthermore, the carbonyl group exhibits significant magnetic anisotropy. Protons located in the plane of the amide group, particularly those ortho to it, are strongly deshielded.[4] This "anisotropic effect" arises from the induced magnetic field of the π-electrons in the C=O bond.[1][5]

Spin-Spin Coupling (J-coupling): The Connectivity Map

J-coupling, or scalar coupling, is the indirect interaction between nuclear spins mediated by the bonding electrons.[6] This interaction causes NMR signals to split into multiplets, providing direct evidence of through-bond connectivity. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength.

  • Proton-Proton (H-H) Coupling: In aromatic systems, the magnitude of ³J (ortho), ⁴J (meta), and ⁵J (para) couplings are distinct and diagnostic.

    • ³J_ortho_ ≈ 7–10 Hz

    • ⁴J_meta_ ≈ 2–3 Hz

    • ⁵J_para_ ≈ 0–1 Hz

  • Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus has a spin of I = ½, just like a proton, and therefore couples to protons. This coupling can occur over multiple bonds and is often significant in magnitude.[7][8][9]

    • ³J_ortho_ (H-C-C-F) ≈ 6–10 Hz

    • ⁴J_meta_ (H-C-C-C-F) ≈ 2–4 Hz

    • ⁵J_para_ (H-C-C-C-C-F) ≈ 1-2 Hz While through-space H-F coupling is known, particularly when a proton and fluorine atom are held in close proximity, the interactions in this molecule are well-described by the through-bond mechanism.[10][11]

Rotational Isomerism in the N,N-dimethylamide Moiety

A critical feature of amides is the restricted rotation around the carbonyl-nitrogen (C-N) bond. This is due to the delocalization of the nitrogen lone pair into the carbonyl π-system, giving the C-N bond partial double-bond character.[12] Consequently, the two methyl groups on the nitrogen are not chemically equivalent at room temperature. One methyl group is cis to the carbonyl oxygen, while the other is trans. This inequivalence results in two distinct signals in the ¹H NMR spectrum, a phenomenon commonly observed in N,N-dimethylformamide (DMF) and N,N-dimethylacetamide.[13][14]

Part 2: Predictive Analysis of the ¹H NMR Spectrum

Based on the principles outlined above, we can predict the ¹H NMR spectrum of 2-bromo-5-fluoro-N,N-dimethylbenzamide.

Molecular Structure and Proton Numbering:

(Note: Standard IUPAC numbering is used for the aromatic ring. H(x) refers to the proton at position x. The methyl groups are labeled a and b.)

The spectrum will feature two distinct regions: the aromatic region, containing signals for H-3, H-4, and H-6, and the aliphatic region, with signals for the two N-methyl groups.

The Aromatic Region (δ ≈ 7.0–8.0 ppm)

The combined electron-withdrawing effects of the substituents will shift all aromatic protons downfield relative to benzene (δ 7.27 ppm).[2][15]

  • Proton H-3: This proton is ortho to the strongly deshielding amide group and meta to the fluorine. It is expected to be the most downfield of the aromatic protons.

    • Multiplicity: It will be split by H-4 (³J_ortho_ H-H) and by the fluorine at C-5 (⁴J_meta_ H-F).

    • Predicted Signal: A doublet of doublets (dd).

  • Proton H-4: This proton is positioned ortho to the fluorine and meta to both the bromine and the amide group.

    • Multiplicity: It will experience a large splitting from the ortho fluorine (³J_ortho_ H-F) and a smaller splitting from the ortho H-3 (³J_ortho_ H-H). Coupling to H-6 (⁵J_para_ H-H) is expected to be negligible.

    • Predicted Signal: A doublet of doublets (dd). Due to the similar positions relative to electron-withdrawing groups, its chemical shift will be close to that of H-6.

  • Proton H-6: This proton is flanked by two halogens, ortho to both bromine and fluorine.

    • Multiplicity: It will be split by the ortho fluorine (³J_ortho_ H-F). Any coupling to H-4 (⁵J_para_ H-H) will likely not be resolved.

    • Predicted Signal: A doublet, although further small splitting from the meta H-4 might cause slight broadening. Given the proximity to two electronegative atoms, it will be significantly downfield.

The Aliphatic Region (δ ≈ 2.8–3.2 ppm)

As established, the two N-methyl groups are chemically inequivalent due to restricted C-N bond rotation.

  • N-CH₃ (a) and N-CH₃ (b):

    • Multiplicity: Since there are no adjacent protons, both signals will be singlets.

    • Predicted Signal: Two distinct singlets. The chemical shifts for N,N-dimethylbenzamide itself are reported around δ 2.96 and 3.10 ppm.[16] The substitution pattern on the ring may cause a slight deviation from these values.

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for 2-bromo-5-fluoro-N,N-dimethylbenzamide.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constants (J) in Hz
H-37.6 - 7.8dd³J(H3-H4) ≈ 8-9 Hz; ⁴J(H3-F) ≈ 2-3 Hz
H-47.2 - 7.4dd³J(H4-H3) ≈ 8-9 Hz; ³J(H4-F) ≈ 6-8 Hz
H-67.3 - 7.5d³J(H6-F) ≈ 6-8 Hz
N-CH₃ (a)~3.1s-
N-CH₃ (b)~2.9s-

Part 3: Experimental Design and Validation

A robust experimental protocol is the foundation of trustworthy data. The following section details a self-validating methodology for acquiring and confirming the ¹H NMR spectrum.

Recommended Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-bromo-5-fluoro-N,N-dimethylbenzamide.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single residual peak (δ ~7.26 ppm) that does not typically interfere with the aromatic signals of interest.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • Experiment: Standard ¹H acquisition.

    • Number of Scans (NS): 16. This provides a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay (D1): 2 seconds. A delay of 1-2 seconds is generally sufficient for protons in small molecules to fully relax between pulses, ensuring accurate signal integration.

    • Acquisition Time (AT): ~4 seconds. This determines the digital resolution of the spectrum.

    • Spectral Width (SW): 0-12 ppm. This range comfortably covers both the aliphatic and aromatic regions.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals. The aromatic signals (H-3, H-4, H-6) should each integrate to 1H, and the methyl signals should each integrate to 3H.

Workflow for Spectral Acquisition and Analysis

The logical flow from sample to final interpreted spectrum is crucial for ensuring data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Lock, Tune, Shim transfer->setup acquire Acquire 1D 1H Spectrum (NS=16) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS (0 ppm) phase->ref integrate Integrate Signals ref->integrate assign Assign Peaks (δ, J, Mult.) integrate->assign validate Validate with 2D NMR (COSY, 19F) assign->validate structure Confirm Structure validate->structure G H3 H-3 H4 H-4 H3->H4 ³JHH F5 F H3->F5 ⁴JHF H4->F5 ³JHF H6 H-6 H6->F5 ³JHF

Caption: Aromatic spin system of the title compound.

Conclusion

The ¹H NMR spectrum of 2-bromo-5-fluoro-N,N-dimethylbenzamide is a rich source of structural information, governed by a confluence of electronic, steric, and anisotropic effects. A systematic analysis, grounded in fundamental NMR principles, allows for a confident prediction of its key features: three distinct signals in the aromatic region, each with characteristic splitting due to H-H and H-F coupling, and two sharp singlets in the aliphatic region arising from the magnetically inequivalent N-methyl groups. This guide provides the theoretical foundation and practical methodology for researchers to not only interpret this specific spectrum but also to apply these analytical strategies to other complex molecules encountered in their research and development endeavors.

References

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  • University College London. (n.d.). Chemical shifts. UCL Chemistry Department. [Link]

  • LordMorio. (2021). Comment on "NMR spectrum of n,n-diethylbenzamidr". Reddit. [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Kubicki, D. J., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19369–19374. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 45(10), 865-871. [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Abraham, R. J., & Mobli, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling study. Magnetic Resonance in Chemistry, 42(5), 436-444. [Link]

  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 19F NMR Coupling Constants. University of Wisconsin-Madison. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.8: Diamagnetic Anisotropy. [Link]

  • Organic Chemistry by Clayden. (2020, December 27). Chapter 11: Proton Nuclear Magnetic Resonance | Alkene Benzene Region. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. [Link]

  • Taylor & Francis Online. (2019, January 3). Through-space spin–spin coupling constants involving fluorine: benchmarking DFT functionals. [Link]

  • The Organic Chemistry Tutor. (2019, January 1). Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. YouTube. [Link]

  • Reddy, M. S., et al. (2021). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Catalysis Letters, 151, 2345–2356. [Link]

Sources

An In-Depth Technical Guide to Investigating the Potential Mechanism of Action of 2-bromo-5-fluoro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Benzamide Derivative

To the researchers, scientists, and drug development professionals who endeavor to translate molecular novelty into therapeutic reality, this guide offers a structured and technically rigorous framework for elucidating the potential mechanism of action of 2-bromo-5-fluoro-N,N-dimethylbenzamide. As this compound is not extensively characterized in current scientific literature, our approach will be one of hypothesis-driven investigation, grounded in the established pharmacology of the broader benzamide class of molecules.

This document eschews a conventional template in favor of a bespoke investigative strategy. We will leverage established principles of medicinal chemistry and molecular pharmacology to propose and systematically test plausible biological activities. Our narrative is built upon a foundation of scientific integrity, emphasizing the rationale behind experimental choices and the importance of self-validating protocols. Every assertion and proposed methodology is substantiated by authoritative sources to ensure a trustworthy and robust scientific exploration.

Section 1: Molecular Profile and Mechanistic Considerations

2-bromo-5-fluoro-N,N-dimethylbenzamide is a halogenated aromatic amide. Its core benzamide structure is a common scaffold in a variety of biologically active compounds. The presence and positioning of the bromo and fluoro substituents, along with the N,N-dimethylated amide, are key determinants of its potential biological interactions. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets[1][2].

Given the known activities of other benzamide derivatives, we will explore three primary, plausible mechanisms of action for 2-bromo-5-fluoro-N,N-dimethylbenzamide:

  • Hypothesis 1: Inhibition of Histone Deacetylases (HDACs)

  • Hypothesis 2: Modulation of the Androgen Receptor (AR)

  • Hypothesis 3: Inhibition of Acetylcholinesterase (AChE)

The following sections will detail the scientific rationale for each hypothesis and provide a comprehensive, stepwise experimental plan to rigorously test each possibility.

Section 2: Hypothesis 1: Inhibition of Histone Deacetylases (HDACs)

Scientific Rationale

Benzamide derivatives are a well-established class of HDAC inhibitors.[3] These compounds typically function by chelating the zinc ion within the catalytic site of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins.[4][5] This, in turn, alters gene expression, often resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7] The carbonyl group of the benzamide scaffold is often crucial for this zinc-binding activity.[3] The aromatic ring and its substituents contribute to binding affinity and selectivity for different HDAC isoforms.[3]

The structure of 2-bromo-5-fluoro-N,N-dimethylbenzamide, with its core benzamide moiety, makes it a candidate for HDAC inhibition. The electron-withdrawing nature of the halogen substituents could influence the electronic properties of the carbonyl group and its interaction with the zinc cofactor.

Experimental Validation Workflow

A multi-tiered approach, starting with broad screening and progressing to more specific cellular and mechanistic assays, is recommended.

HDAC_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Mechanistic Studies A Total HDAC Activity Assay B HDAC Isoform Selectivity Profiling A->B If Active C Cellular Histone Acetylation Assay B->C Confirm Cellular Activity D Cell Proliferation/Viability Assay C->D E Gene Expression Analysis (e.g., p21) D->E Elucidate Downstream Effects F Cell Cycle Analysis E->F

Figure 1: Experimental workflow for investigating HDAC inhibition.

Detailed Experimental Protocols

2.3.1 Tier 1: In Vitro Screening

  • Protocol 2.3.1.1: Total HDAC Activity Assay

    • Objective: To determine if 2-bromo-5-fluoro-N,N-dimethylbenzamide inhibits the activity of a mixture of HDAC enzymes in a cell-free system.

    • Methodology: Utilize a commercially available fluorogenic HDAC activity assay kit.[8][9]

      • Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

      • In a 96-well plate, incubate the test compound with a broad-spectrum HDAC enzyme preparation and an acetylated fluorogenic substrate.

      • After a defined incubation period, add the developer solution, which generates a fluorescent signal only from deacetylated substrate.

      • Measure fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).

      • Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

  • Protocol 2.3.1.2: HDAC Isoform Selectivity Profiling

    • Objective: To identify which specific HDAC isoforms (if any) are inhibited by the compound.

    • Methodology: If activity is confirmed in the total HDAC assay, screen the compound against a panel of purified recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8) using isoform-specific assay kits or a contract research organization service.[10][11]

    • Data Analysis: Determine the IC50 value for each isoform and create a selectivity profile.

2.3.2 Tier 2: Cell-Based Assays

  • Protocol 2.3.2.1: Cellular Histone Acetylation Assay (Western Blot)

    • Objective: To determine if the compound increases histone acetylation in a cellular context.

    • Methodology:

      • Treat a relevant cancer cell line (e.g., HeLa, HCT116) with varying concentrations of the test compound for a specified time (e.g., 24 hours).

      • Lyse the cells and extract total protein.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

      • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Data Analysis: Quantify the band intensities to determine the relative increase in histone acetylation.

  • Protocol 2.3.2.2: Cell Proliferation/Viability Assay

    • Objective: To assess the effect of the compound on the growth and viability of cancer cells.

    • Methodology:

      • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with a dose-response of the test compound for 72 hours.

      • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

2.3.3 Tier 3: Mechanistic Studies

  • Protocol 2.3.3.1: Gene Expression Analysis (qPCR)

    • Objective: To investigate the effect of the compound on the expression of HDAC target genes.

    • Methodology:

      • Treat cells with the compound at its IC50 concentration for 24 hours.

      • Isolate total RNA and synthesize cDNA.

      • Perform quantitative PCR (qPCR) to measure the expression levels of key cell cycle regulatory genes, such as CDKN1A (p21).[6]

    • Data Analysis: Normalize the expression of the target gene to a housekeeping gene and calculate the fold change compared to vehicle-treated cells.

  • Protocol 2.3.3.2: Cell Cycle Analysis

    • Objective: To determine if the compound induces cell cycle arrest.

    • Methodology:

      • Treat cells with the compound for 24-48 hours.

      • Harvest the cells, fix them in ethanol, and stain with propidium iodide.

      • Analyze the DNA content of the cells by flow cytometry.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Section 3: Hypothesis 2: Modulation of the Androgen Receptor (AR)

Scientific Rationale

The androgen receptor is a nuclear hormone receptor that plays a critical role in the development and progression of prostate cancer. Modulators of AR activity, including antagonists and selective androgen receptor modulators (SARMs), are of significant therapeutic interest.[12][13][14] Some nonsteroidal AR modulators share structural similarities with benzamide derivatives.[12] The interaction of these ligands with the AR can either block the binding of endogenous androgens (antagonism) or elicit tissue-selective anabolic effects (agonism/partial agonism).[15]

The planar aromatic ring and the potential for hydrogen bonding from the amide group in 2-bromo-5-fluoro-N,N-dimethylbenzamide suggest it could fit within the ligand-binding pocket of the AR. The halogen substituents could further influence binding affinity and specificity.

Experimental Validation Workflow

AR_Workflow cluster_0 Tier 1: In Vitro Binding cluster_1 Tier 2: Cell-Based Reporter Assays cluster_2 Tier 3: Functional Cellular Assays A AR Competitive Binding Assay B AR Agonist Reporter Assay A->B If Binding Confirmed C AR Antagonist Reporter Assay D Prostate Cancer Cell Proliferation Assay C->D Determine Functional Effect E AR Target Gene Expression (e.g., PSA) D->E

Figure 2: Experimental workflow for investigating androgen receptor modulation.

Detailed Experimental Protocols

3.3.1 Tier 1: In Vitro Binding

  • Protocol 3.3.1.1: AR Competitive Binding Assay

    • Objective: To determine if the compound binds to the androgen receptor.

    • Methodology: Use a commercially available AR competitive binding assay kit. This typically involves incubating a source of AR (e.g., recombinant protein or cell lysate) with a radiolabeled or fluorescently labeled androgen (e.g., [3H]-R1881) in the presence of increasing concentrations of the test compound.

    • Data Analysis: Measure the displacement of the labeled ligand and calculate the Ki or IC50 value for the test compound.

3.3.2 Tier 2: Cell-Based Reporter Assays

  • Protocol 3.3.2.1: AR Agonist/Antagonist Reporter Gene Assay

    • Objective: To determine if the compound acts as an agonist or antagonist of AR-mediated transcription.

    • Methodology: Use a cell line that stably or transiently expresses the human AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).[16][17][18]

      • Agonist Mode: Treat the cells with a dose-response of the test compound and measure reporter gene activity after 24 hours.

      • Antagonist Mode: Co-treat the cells with a fixed concentration of a known AR agonist (e.g., dihydrotestosterone, DHT) and a dose-response of the test compound. Measure the inhibition of agonist-induced reporter activity.

    • Data Analysis:

      • Agonist: Calculate the EC50 value.

      • Antagonist: Calculate the IC50 value.

3.3.3 Tier 3: Functional Cellular Assays

  • Protocol 3.3.3.1: Prostate Cancer Cell Proliferation Assay

    • Objective: To assess the effect of the compound on the growth of androgen-sensitive prostate cancer cells.

    • Methodology:

      • Use an androgen-dependent prostate cancer cell line (e.g., LNCaP).

      • Culture the cells in androgen-depleted medium.

      • Treat the cells with the test compound alone (to test for agonist activity) or in combination with DHT (to test for antagonist activity).

      • Measure cell proliferation after 5-7 days using a viability assay.

    • Data Analysis: Determine if the compound inhibits DHT-stimulated growth (antagonism) or stimulates growth on its own (agonism).

  • Protocol 3.3.3.2: AR Target Gene Expression

    • Objective: To confirm that the compound modulates the expression of endogenous AR target genes.

    • Methodology:

      • Treat LNCaP cells with the compound (agonist or antagonist mode as determined previously).

      • Isolate RNA and perform qPCR to measure the expression of well-known AR target genes, such as KLK3 (prostate-specific antigen, PSA).

    • Data Analysis: Calculate the fold change in gene expression relative to the appropriate controls.

Section 4: Hypothesis 3: Inhibition of Acetylcholinesterase (AChE)

Scientific Rationale

Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease.[19] Several studies have reported that benzamide and related structures can exhibit AChE inhibitory activity.[20][21][22] The mechanism often involves binding to the catalytic or peripheral anionic site of the enzyme.[19][21]

The N,N-dimethylamine moiety present in 2-bromo-5-fluoro-N,N-dimethylbenzamide is a structural feature found in some AChE inhibitors.[20][22] Therefore, it is plausible that this compound could interact with and inhibit AChE.

Experimental Validation Workflow

AChE_Workflow cluster_0 Tier 1: In Vitro Enzyme Assay cluster_1 Tier 2: Selectivity and Kinetics cluster_2 Tier 3: Ex Vivo/In Vivo Validation A Ellman's Assay for AChE Inhibition B Butyrylcholinesterase (BChE) Counter-Screen A->B If Active C Enzyme Kinetic Studies B->C D Brain/Blood Cholinesterase Activity Assay C->D Confirm in a Biological Matrix

Figure 3: Experimental workflow for investigating acetylcholinesterase inhibition.

Detailed Experimental Protocols

4.3.1 Tier 1: In Vitro Enzyme Assay

  • Protocol 4.3.1.1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

    • Objective: To quantify the inhibitory effect of the compound on AChE activity.

    • Methodology:

      • This colorimetric assay is based on the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

      • In a 96-well plate, pre-incubate purified AChE (e.g., from electric eel or human recombinant) with a dilution series of the test compound.

      • Initiate the reaction by adding the substrate acetylthiocholine and DTNB.

      • Monitor the increase in absorbance at 412 nm over time using a plate reader.

      • Include a known AChE inhibitor (e.g., Donepezil) as a positive control.

    • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value.

4.3.2 Tier 2: Selectivity and Kinetics

  • Protocol 4.3.2.1: Butyrylcholinesterase (BChE) Counter-Screen

    • Objective: To determine the selectivity of the compound for AChE over the related enzyme BChE.

    • Methodology: Perform the Ellman's assay as described above, but use purified BChE and the substrate butyrylthiocholine.

    • Data Analysis: Calculate the IC50 for BChE inhibition and determine the selectivity index (IC50 BChE / IC50 AChE).

  • Protocol 4.3.2.2: Enzyme Kinetic Studies

    • Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, mixed).

    • Methodology:

      • Perform the AChE inhibition assay using a range of substrate concentrations in the presence of several fixed concentrations of the inhibitor.

      • Measure the initial reaction velocities.

    • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition and the inhibition constant (Ki).

4.3.3 Tier 3: Ex Vivo Validation

  • Protocol 4.3.3.1: Brain/Blood Cholinesterase Activity Assay

    • Objective: To determine if the compound can inhibit cholinesterase activity in a biological matrix, which provides an early indication of bioavailability and target engagement.

    • Methodology:

      • Administer the compound to laboratory animals (e.g., Wistar rats) via an appropriate route.[23]

      • At a specified time point, collect brain tissue and blood samples.[23]

      • Prepare brain homogenates and separate plasma/erythrocytes.

      • Measure AChE and/or BChE activity in these preparations using the Ellman's method.

    • Data Analysis: Compare the enzyme activity in treated animals to that in vehicle-treated controls to determine the percent inhibition.

Section 5: Data Summary and Interpretation

To facilitate a clear interpretation of the results, all quantitative data should be systematically tabulated.

Table 1: Summary of In Vitro Potency and Selectivity

HypothesisPrimary AssayTargetIC50 / EC50 / Ki (µM)Selectivity
HDAC Inhibition Total HDAC ActivityTotal HDACs
Isoform ProfilingHDAC1
HDAC2
HDAC3
HDAC6
AR Modulation AR BindingAndrogen Receptor
AR Reporter (Agonist)Androgen ReceptorN/A
AR Reporter (Antagonist)Androgen ReceptorN/A
AChE Inhibition Ellman's AssayAcetylcholinesterase
BChE Counter-ScreenButyrylcholinesteraseBChE/AChE Ratio

Section 6: Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the initial investigation into the mechanism of action of 2-bromo-5-fluoro-N,N-dimethylbenzamide. The proposed workflows are designed to systematically test the most plausible hypotheses based on the compound's chemical structure and the known pharmacology of the benzamide class.

Positive results in any of these investigative arms will provide a strong foundation for more advanced preclinical studies, including lead optimization, pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies in relevant disease models. Conversely, a lack of significant activity in these assays would suggest that the compound may operate through a novel mechanism not covered here, necessitating broader phenotypic screening approaches.

By adhering to this structured, evidence-based approach, researchers can efficiently and rigorously characterize the biological activity of this novel chemical entity, paving the way for its potential development as a therapeutic agent.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. [Link]

  • Cell-based assays for screening androgen receptor ligands. (n.d.). PMC - NIH. [Link]

  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PubMed. [Link]

  • Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. (n.d.). NIH. [Link]

  • Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. (2021). Chemical Society Reviews (RSC Publishing). [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). PubMed Central. [Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023). ACS Publications. [Link]

  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. (n.d.). PMC - NIH. [Link]

  • Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. (n.d.). ACS Publications. [Link]

  • An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. (2017). PLOS One. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). PMC - NIH. [Link]

  • Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. (n.d.). PubMed Central. [Link]

  • Histone deacetylase inhibitor. (n.d.). Wikipedia. [Link]

  • In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. (n.d.). SpringerLink. [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019). MDPI. [Link]

  • (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2025). ResearchGate. [Link]

  • Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators. (n.d.). NIH. [Link]

  • Optimizing androgen receptor prioritization using high-throughput assay-based activity models. (2024). Frontiers. [Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023). Semantic Scholar. [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. [Link]

  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (n.d.). SpringerLink. [Link]

  • Selective androgen receptor modulators in preclinical and clinical development. (2025). NIH. [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). MDPI. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). NIH. [Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023). Semantic Scholar. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). PubMed. [Link]

  • Selective androgen receptor modulators: a critical appraisal. (2025). Frontiers. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). MDPI. [Link]

  • Selecting a minimal set of androgen receptor assays for screening chemicals. (2020). PMC - NIH. [Link]

  • Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats. (2015). SciSpace. [Link]

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  • The Effect of Halogenation on the Antimicrobial Activity, Antibiofilm Activity, Cytotoxicity and Proteolytic Stability of the Antimicrobial Peptide Jelleine-I. (2018). PubMed. [Link]

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Navigating the Chemical Maze: A Technical Guide to the Biological Activity of Halogenated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The introduction of halogen atoms into a pharmacophore is a time-honored strategy in medicinal chemistry, often yielding profound effects on a molecule's pharmacokinetic and pharmacodynamic properties. Halogenated benzamides, a versatile class of compounds, are a testament to this principle. From potent antipsychotics to targeted anticancer agents, their diverse biological activities have cemented their place in modern drug discovery. This guide, designed for the discerning researcher, delves into the core principles governing the biological activity of these fascinating molecules. We will traverse from fundamental structure-activity relationships to the practicalities of experimental validation, providing a comprehensive roadmap for navigating this complex chemical space. Our focus will be on not just the "what," but the "why"—the underlying rationale that transforms a simple chemical modification into a life-altering therapeutic.

The Halogen Effect: More Than Just a Bulky Group

The strategic placement of a halogen (fluorine, chlorine, bromine, or iodine) on the benzamide scaffold can dramatically influence its biological profile. This is not merely a steric effect; halogens introduce a unique combination of electronic and lipophilic properties that modulate target binding, membrane permeability, and metabolic stability.

  • Inductive Effects and pKa Modulation: The high electronegativity of halogens, particularly fluorine, can significantly lower the pKa of nearby acidic or basic centers. This alteration in ionization state can be the difference between a tight and a weak receptor-ligand interaction. For instance, the introduction of a chlorine atom in the ortho position of the benzoyl ring can enhance the acidity of the amide proton, potentially favoring a specific hydrogen bonding network within a target protein's active site.

  • Halogen Bonding: A Directional, Non-Covalent Force: Far from being a simple van der Waals interaction, halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on a biological macromolecule. This "sigma-hole" phenomenon has gained increasing recognition as a critical determinant of ligand affinity and selectivity. The strength of this bond is influenced by the polarizability of the halogen (I > Br > Cl > F), offering a tunable parameter for optimizing target engagement.

  • Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule, a key factor in its ability to cross cellular membranes and the blood-brain barrier. This is particularly relevant for centrally acting agents like antipsychotics. However, excessive lipophilicity can lead to off-target effects and poor pharmacokinetic profiles. The choice of halogen and its position must be carefully balanced to achieve the desired "drug-like" properties.

  • Metabolic Stability: The introduction of a halogen can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a compound. For example, fluorination of a metabolically labile aromatic ring can prevent its hydroxylation by cytochrome P450 enzymes.

Key Biological Targets and Therapeutic Applications

The versatility of the halogenated benzamide scaffold is reflected in the wide array of biological targets it can be engineered to engage.

Dopamine D2 Receptor Antagonists: The Bedrock of Antipsychotic Therapy

A significant number of atypical antipsychotics are halogenated benzamides. These drugs primarily exert their therapeutic effect by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain. The benzamide moiety often serves as a crucial pharmacophore, with the halogen substituent fine-tuning the affinity and selectivity for the D2 receptor over other dopamine receptor subtypes and off-targets like serotonin receptors.

  • Remoxipride , a substituted benzamide, showcases the impact of bromine substitution on its D2 receptor binding profile.

PARP Inhibitors: A New Frontier in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those harboring BRCA1/2 mutations. Several potent PARP inhibitors feature a halogenated benzamide core. In this context, the benzamide group often mimics the nicotinamide portion of the NAD+ cofactor, while the halogenated ring system occupies an adjacent hydrophobic pocket, contributing to the high affinity and selectivity of these inhibitors.

  • Olaparib , the first-in-class PARP inhibitor, incorporates a fluorinated benzamide moiety that is critical for its potent enzymatic inhibition and clinical efficacy.

Other Emerging Applications

The modular nature of the halogenated benzamide scaffold has led to its exploration in a variety of other therapeutic areas, including:

  • Antimicrobial Agents: Novel halogenated benzamides have demonstrated promising activity against a range of bacterial and fungal pathogens.[1]

  • Ion Channel Modulators: Specific substitution patterns can yield compounds that selectively modulate the activity of ion channels, with potential applications in cardiovascular and neurological disorders.

  • Enzyme Inhibitors: Beyond PARP, halogenated benzamides have been investigated as inhibitors of various other enzymes, including kinases and proteases.

Experimental Workflow for Investigating Biological Activity

A robust and logical experimental cascade is essential for elucidating the biological activity of novel halogenated benzamides. The following workflow provides a comprehensive framework, from initial screening to in-depth mechanistic studies.

Experimental Workflow for Halogenated Benzamides cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: In-depth In Vitro Characterization cluster_2 Phase 3: Mechanistic & Structural Elucidation Compound Synthesis Compound Synthesis Primary Target Binding Assay Primary Target Binding Assay Compound Synthesis->Primary Target Binding Assay Library of Analogs Initial Cytotoxicity Screen Initial Cytotoxicity Screen Primary Target Binding Assay->Initial Cytotoxicity Screen Identify Hits (IC50/Ki) Enzyme Inhibition Kinetics Enzyme Inhibition Kinetics Initial Cytotoxicity Screen->Enzyme Inhibition Kinetics Select Potent & Non-toxic Hits Cell-Based Functional Assays Cell-Based Functional Assays Enzyme Inhibition Kinetics->Cell-Based Functional Assays Determine Ki & Mode of Inhibition Off-Target Profiling Off-Target Profiling Cell-Based Functional Assays->Off-Target Profiling Confirm Cellular Potency (EC50) Mechanism of Action Studies Mechanism of Action Studies Off-Target Profiling->Mechanism of Action Studies Assess Selectivity Structural Biology Structural Biology Mechanism of Action Studies->Structural Biology Elucidate Pathway Lead Optimization Lead Optimization Structural Biology->Lead Optimization Structure-Activity Relationship PARP_Inhibition_Pathway DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation PAR Synthesis PAR Synthesis PARP Activation->PAR Synthesis Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PAR Synthesis->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival Apoptosis Apoptosis DNA Repair->Apoptosis If Repair Fails Halogenated Benzamide (PARP Inhibitor) Halogenated Benzamide (PARP Inhibitor) Halogenated Benzamide (PARP Inhibitor)->PARP Activation Inhibits

Sources

Methodological & Application

Application Notes and Protocols for the Direct Amidation Synthesis of N,N-Dimethylbenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of N,N-dimethylbenzamides represents a cornerstone of amide bond formation, a critical transformation in medicinal chemistry and drug development. This comprehensive guide provides an in-depth exploration of the experimental procedures for the direct amidation of benzoic acid derivatives with dimethylamine. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering a comparative analysis of common coupling reagents and providing detailed, field-tested protocols. Intended for researchers, scientists, and professionals in drug development, these notes are designed to empower the user with the knowledge to not only successfully synthesize N,N-dimethylbenzamides but also to troubleshoot and adapt these methodologies for their specific research needs.

Introduction: The Significance and Challenge of Direct Amidation

The amide bond is a ubiquitous functional group in pharmaceuticals, agrochemicals, and polymers. Consequently, the efficient and reliable formation of amides is of paramount importance in organic synthesis. The direct condensation of a carboxylic acid with an amine to form an amide is the most atom-economical approach. However, this seemingly straightforward reaction is often challenging due to the formation of a thermodynamically stable and non-reactive ammonium carboxylate salt.[1][2][3] To overcome this hurdle, a variety of activating agents, commonly known as coupling reagents, are employed to convert the carboxylic acid into a more electrophilic species, thereby facilitating nucleophilic attack by the amine.

This guide will focus on the synthesis of N,N-dimethylbenzamides, a common structural motif in many biologically active molecules. We will delve into the mechanistic rationale behind the use of popular coupling reagents and provide detailed, step-by-step protocols for their practical implementation.

The Heart of the Reaction: Understanding Amide Coupling Mechanisms

The success of a direct amidation reaction hinges on the effective activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. While numerous coupling reagents exist, they generally operate through the formation of a highly reactive intermediate.

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used dehydrating agents that facilitate amide bond formation.[1][4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to furnish the desired amide and a urea byproduct.

To enhance the efficiency of the coupling and suppress side reactions, such as the formation of an N-acylurea byproduct, an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.[5] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines.

Carbodiimide_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea Amide Amide O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt Amine R'R''NH HOBt HOBt HOBt->Active_Ester Active_Ester->Amide + Amine

Caption: Carbodiimide-mediated amidation workflow.

Uronium/Aminium and Phosphonium Salt-Based Coupling

Uronium/aminium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are highly efficient coupling reagents.[1][6] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to form an active ester intermediate in situ. These active esters are then readily attacked by the amine to yield the amide product.

Uronium_Mechanism Carboxylic_Acid R-COOH Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester + HBTU HBTU/HATU/PyBOP HBTU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide Amide Active_Ester->Amide + Amine Byproducts Byproducts Active_Ester->Byproducts Amine R'R''NH

Caption: Uronium/Phosphonium salt-mediated amidation.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield, purity, and cost-effectiveness of the synthesis. Below is a comparative table of commonly used reagents for the synthesis of N,N-dimethylbenzamides.

Coupling ReagentAdvantagesDisadvantagesTypical Reaction Conditions
EDC/HOBt Water-soluble urea byproduct is easily removed during aqueous workup. Relatively inexpensive.Can lead to racemization in chiral carboxylic acids. Potential for N-acylurea side product formation.Room temperature in aprotic solvents like DCM or DMF.
HBTU/DIPEA High coupling efficiency and fast reaction rates. Low propensity for racemization.Byproducts can sometimes be difficult to remove. HBTU is a potential allergen.Room temperature in aprotic solvents like DMF or NMP.
HATU/DIPEA Even more reactive than HBTU, particularly for sterically hindered substrates.[7] Low racemization.More expensive than HBTU. Can react with the unprotected N-terminus of a peptide.[7]Room temperature in aprotic solvents like DMF or NMP.
PyBOP/DIPEA Excellent solubility and high reactivity.[6]Forms carcinogenic HMPA as a byproduct.[6]Room temperature in aprotic solvents like DMF or DCM.
SOCl₂ Inexpensive and highly reactive.Generates corrosive HCl and SO₂ gas. Requires careful handling and is not suitable for sensitive substrates.Typically requires heating and is performed in a fume hood.

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of a representative N,N-dimethylbenzamide from benzoic acid and dimethylamine.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: EDC/HOBt Mediated Synthesis of N,N-Dimethylbenzamide

This protocol is a reliable and cost-effective method for the synthesis of N,N-dimethylbenzamides. The water-soluble urea byproduct simplifies purification.

Materials:

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylamine (2.0 M solution in THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 eq).

  • Dissolve the benzoic acid in dichloromethane (DCM) (approximately 0.2 M).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir until it dissolves.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the reaction mixture and stir for 15 minutes at room temperature.

  • Slowly add a 2.0 M solution of dimethylamine in THF (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: HBTU-Mediated Synthesis of N,N-Dimethylbenzamide

This protocol is highly efficient and suitable for a wide range of substituted benzoic acids, including those that are sterically hindered.

Materials:

  • Benzoic acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylamine (2.0 M solution in THF)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.0 eq) in dimethylformamide (DMF) (approximately 0.5 M).

  • Add HBTU (1.1 eq) to the solution.

  • Add diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Slowly add a 2.0 M solution of dimethylamine in THF (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is typically rapid and can be complete in as little as 30 minutes. Monitor by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Workup and Purification: Ensuring Product Integrity

The purification of N,N-dimethylbenzamides is crucial for obtaining a high-purity final product. The choice of workup procedure depends on the coupling reagents used and the properties of the target molecule.

  • Aqueous Workup: A standard aqueous workup is generally effective for removing water-soluble byproducts and unreacted starting materials. Washing with a mild base like sodium bicarbonate is important for removing any remaining acidic components.

  • Chromatography: For high-purity requirements, column chromatography on silica gel is the most common purification method. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

  • Crystallization: If the N,N-dimethylbenzamide is a solid, crystallization can be an effective purification technique.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid. Degradation of the coupling reagent. Insufficient amount of amine.Ensure the coupling reagent is fresh and has been stored properly. Use a slight excess of the amine. Allow for sufficient pre-activation time with HBTU/HATU.
Presence of Unreacted Starting Material Reaction time is too short. Insufficient equivalents of coupling reagent or amine.Increase the reaction time and monitor by TLC/LC-MS. Use a slight excess of the coupling reagent and amine.
Formation of Side Products N-acylurea formation with carbodiimides. Racemization of chiral centers.Use HOBt or HOAt as an additive with carbodiimides. Use uronium/aminium or phosphonium-based coupling reagents to minimize racemization.
Difficult Purification Byproducts are co-eluting with the product.Optimize the aqueous workup to remove as many impurities as possible before chromatography. Experiment with different solvent systems for chromatography.

Conclusion

The direct amidation of benzoic acids to form N,N-dimethylbenzamides is a fundamental and versatile transformation in organic synthesis. By understanding the underlying mechanisms of common coupling reagents and following well-established protocols, researchers can efficiently and reliably synthesize these important compounds. The choice of methodology will ultimately depend on the specific substrate, scale of the reaction, and desired purity of the final product. This guide provides the necessary foundational knowledge and practical steps to empower scientists in their synthetic endeavors.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]

  • Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids. [Link]

  • Durham University. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

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Application Note: A Systematic Approach to the Recrystallization of 2-bromo-5-fluoro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for developing a robust recrystallization protocol for 2-bromo-5-fluoro-N,N-dimethylbenzamide (C₉H₁₀BrFNO). As a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity is paramount. This document moves beyond a simple list of steps, delving into the rationale behind solvent selection, procedural design, and troubleshooting. We present methodologies for single-solvent and multi-solvent systems, grounded in the physicochemical properties of halogenated aromatic amides. The protocols are designed to be self-validating, empowering researchers to optimize purification for maximum yield and purity.

Introduction: The Critical Role of Purity

2-bromo-5-fluoro-N,N-dimethylbenzamide is a substituted aromatic compound whose utility in drug development and materials science is directly tied to its purity.[1] Impurities from synthesis, such as starting materials, by-products, or colored high-molecular-weight species, can interfere with subsequent reactions, alter biological activity, and compromise the integrity of final products.

Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[2][3] The fundamental principle is that the solubility of most solids increases with temperature.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the cold solvent (mother liquor).[4]

This application note provides a first-principles approach to developing an effective recrystallization protocol for 2-bromo-5-fluoro-N,N-dimethylbenzamide.

Foundational Principles: Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[5] An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures and low solvency at room or sub-ambient temperatures . This differential solubility is the primary driver of crystal formation and high yield.[5]

  • Dissolves impurities well at all temperatures or not at all. Soluble impurities should remain in the mother liquor, while insoluble impurities can be removed via hot filtration.[6]

  • Does not react chemically with the compound. [6]

  • Possesses a boiling point below the melting point of the compound to prevent the compound from "oiling out".[7]

  • Is volatile enough to be easily removed from the purified crystals.[6]

Molecular Analysis of 2-bromo-5-fluoro-N,N-dimethylbenzamide

To make an educated guess on solvent choice, we must analyze the structure of our target molecule.

  • Polar Amide Group (-CON(CH₃)₂): The tertiary amide group is polar, containing a carbonyl oxygen that can act as a hydrogen bond acceptor. This suggests solubility in polar solvents.[8]

  • Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in less polar and aromatic solvents.[9][10]

  • Halogen Substituents (Br, F): The bromine and fluorine atoms increase the molecule's polarity and molecular weight, influencing its interaction with solvents.[11]

This combination of polar and nonpolar features suggests that 2-bromo-5-fluoro-N,N-dimethylbenzamide will be soluble in a range of organic solvents, particularly those of intermediate polarity. Structurally similar compounds like N,N-dimethylbenzamide are highly soluble in organic solvents like ethanol and acetone but only slightly soluble in water.[9][10] This provides a strong starting point for our solvent screening.

Recommended Solvents for Screening

Based on the analysis above, the following solvents and solvent systems are recommended for initial screening. The goal is to identify a solvent that dissolves the compound when hot but provides poor solubility when cold.

Solvent Type Specific Solvent Rationale & Expected Behavior Boiling Point (°C)
Alcohols Ethanol (EtOH)The polar hydroxyl group interacts with the amide, while the ethyl chain interacts with the aromatic ring. Often a good starting point for amides.[12]78
Isopropanol (IPA)Similar to ethanol but slightly less polar; may offer a better solubility differential.82
Ketones AcetoneA polar aprotic solvent that is a good solvent for many organic compounds.[12] May be too strong a solvent, but worth testing.56
Esters Ethyl Acetate (EtOAc)A solvent of intermediate polarity. Often used in mixed solvent systems with nonpolar solvents like hexanes.[13]77
Aromatic TolueneThe aromatic ring can interact favorably with the benzene ring of the target compound. Good for removing nonpolar impurities.111
Ethers 2-Methyltetrahydrofuran (2-MeTHF)A greener alternative to other ethers with a useful boiling point.80
Nitriles AcetonitrileA polar aprotic solvent known to be effective for recrystallizing amides.[12]82
Nonpolar Heptane / HexanesUnlikely to be a good single solvent, but excellent as an anti-solvent in a mixed-solvent system.[11]98 / 69
Polar Protic WaterExpected to be a poor solvent due to the hydrophobic aromatic ring and lack of N-H for hydrogen bonding.[9][10] Ideal as an anti-solvent .100

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Never heat organic solvents with an open flame; use a hot plate with a stirrer.[14]

Protocol 1: Single-Solvent Recrystallization

This is the simplest method and should be attempted first. The workflow is based on established general procedures.[15]

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place impure solid in Erlenmeyer flask B Add small amount of chosen solvent A->B C Heat gently on hot plate B->C D Add solvent dropwise until solid just dissolves C->D E Hot Filtration (if insoluble impurities present) D->E Optional F Remove from heat, allow to cool slowly D->F If no filtration E->F G Cool further in ice bath F->G H Collect crystals by vacuum filtration G->H I Wash with ice-cold solvent H->I J Dry crystals (air or vacuum oven) I->J

Caption: Workflow for Single-Solvent Recrystallization.

Methodology:

  • Dissolution: Place the crude 2-bromo-5-fluoro-N,N-dimethylbenzamide in an Erlenmeyer flask with a stir bar. Add a small volume of the selected solvent (e.g., ethanol or isopropanol).

  • Heating: Gently heat the mixture on a stirrer hot plate.

  • Achieve Saturation: Add more hot solvent in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[4]

  • (Optional) Hot Filtration: If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)

This technique is useful when no single solvent has the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent, in which it is highly soluble, and then adding a miscible "poor" solvent (anti-solvent) to induce precipitation.[3][5] A common and effective pair is Ethanol/Water or Ethyl Acetate/Hexanes.[5][11]

G cluster_prep Preparation cluster_induction Induction cluster_crystallization Crystallization & Isolation A Dissolve impure solid in minimum hot 'good' solvent (e.g., Ethanol) B Add 'poor' anti-solvent (e.g., Water) dropwise to the hot solution A->B C Stop when solution becomes cloudy (turbid) B->C D Re-heat gently until clear solution reforms C->D E Allow to cool slowly, followed by ice bath D->E F Collect, wash, and dry crystals E->F

Caption: Workflow for Multi-Solvent Recrystallization.

Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Induce Cloudiness: While the solution is still hot, add the "poor" anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy. This indicates that the solution is saturated.

  • Re-clarify: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, ensuring the solution is saturated at that high temperature.

  • Cooling & Isolation: Allow the solution to cool slowly, as described in the single-solvent protocol. The subsequent steps of cooling, collection, washing, and drying are identical.

Troubleshooting Common Issues

Problem Observation Causality & Explanation Corrective Action
Oiling Out A liquid, oily layer separates from the solution instead of solid crystals.This occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated to a high degree.[7][16] Impurities can also lower the melting point, exacerbating the issue.[7]1. Re-heat the solution and add more solvent to decrease saturation.[7]2. Lower the temperature at which crystallization begins by using a lower-boiling point solvent or solvent mixture.3. Induce crystallization at a lower temperature by scratching the flask or adding a seed crystal.[17]
No Crystals Form The solution remains clear even after cooling in an ice bath.The solution is not sufficiently saturated. This can be due to using too much solvent or choosing a solvent in which the compound is too soluble even when cold.[5]1. Evaporate some of the solvent by gently heating the solution and then attempt to cool again.2. If using a mixed-solvent system, add more anti-solvent.3. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[17]4. Add a seed crystal of the pure compound.[17]
Low Recovery / Yield A very small amount of purified product is collected.This can result from using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.1. Ensure the minimum amount of hot solvent is used for dissolution.2. Minimize the cooling time during any hot filtration step.3. Cool the filtrate in an ice bath for a longer period to maximize precipitation.4. Re-cool the mother liquor to see if a second crop of crystals can be obtained (note: this crop may be less pure).
Colored Product The final crystals are colored, indicating trapped impurities.Colored, often high-molecular-weight, impurities have been co-precipitated or adsorbed onto the crystal surface.1. Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.[4]2. Do not use an excessive amount of charcoal as it can also adsorb the target compound.3. A second recrystallization may be necessary.

Conclusion

The purification of 2-bromo-5-fluoro-N,N-dimethylbenzamide via recrystallization is a highly effective method when approached systematically. By understanding the molecular properties of the target compound and applying the foundational principles of solvent selection, researchers can readily develop a tailored protocol. The single-solvent and multi-solvent methods described here provide robust starting points for optimization. Careful attention to technique, particularly the rate of cooling and the volume of solvent used, will ensure the consistent production of high-purity material essential for downstream applications in research and development.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • N,N-Dimethylbenzamide - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Columbia University. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). MIT OpenCourseWare. Retrieved from [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • Synthesis, Distillation, & Recrystallization - LabXchange. (2024, August 2). LabXchange. Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • What is the best technique for amide purification? - ResearchGate. (2020, November 2). ResearchGate. Retrieved from [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cross-Coupling Reactions with Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving substituted benzamides. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges that researchers, scientists, and drug development professionals face at the bench. This resource is structured as a series of in-depth troubleshooting questions and FAQs to provide direct, actionable solutions grounded in mechanistic principles.

Troubleshooting Guide: From Failed Reactions to Optimized Results

This section addresses specific, common problems encountered during cross-coupling reactions with benzamide substrates. Each answer provides a diagnostic approach and a set of corrective actions.

Q1: My reaction shows low to no conversion of the starting benzamide. Where do I begin troubleshooting?

This is the most common issue, and a systematic approach is crucial. A reaction's failure to proceed typically points to one of three areas: reagent integrity, reaction conditions, or the catalyst system itself.

A. Verify Reagent Quality and Purity The most sophisticated catalyst system will fail with subpar reagents.

  • Substrates: Confirm the purity of your substituted benzamide and coupling partner (e.g., boronic acid, amine). Impurities can poison the catalyst.

  • Solvents: Ensure solvents are anhydrous and properly degassed. Oxygen is a known culprit for deactivating the active Pd(0) catalyst, often leading to the formation of palladium black.[1][2]

  • Base: The choice and quality of the base are critical. If using a solid base like K₃PO₄ or Cs₂CO₃, ensure it is finely powdered and dry. For strong bases like NaOtBu, use freshly opened bottles as they can degrade upon exposure to air and moisture.

B. Re-evaluate the Catalyst System The heart of the reaction is the generation and stability of the active catalyst.

  • Catalyst Generation: Are you generating the active LPd(0) species effectively? Using bench-stable Pd(II) precatalysts (e.g., Buchwald G3/G4 precatalysts for phosphine ligands, PEPPSI™ precatalysts for NHC ligands) is highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][3] Precatalysts provide a 1:1 palladium-to-ligand ratio and generate the active species more reliably, leading to fewer false negatives in your experiments.[3]

  • Ligand Choice: Is your ligand appropriate for the transformation? Sterically hindered ortho-substituted benzamides often require bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) to promote the difficult oxidative addition and reductive elimination steps.[3][4]

C. Optimize Reaction Conditions

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions like amide hydrolysis.[5] If your reaction is sluggish, try increasing the temperature in 10-15 °C increments. Conversely, if you see decomposition, consider a more active catalyst system that operates at a lower temperature.

  • Concentration: Very dilute conditions can slow down bimolecular reactions. Ensure your reaction concentration is within the typical range for your specific coupling type (usually 0.1-0.5 M).

Below is a logical workflow to diagnose a failing reaction.

G start Reaction Failure (Low/No Yield) reagents Verify Reagent Quality - Substrate Purity - Solvent Degassing - Base Quality start->reagents Start Here conditions Review Reaction Conditions - Inert Atmosphere? - Correct Temperature? - Concentration? reagents->conditions Reagents OK catalyst Evaluate Catalyst System - Precatalyst vs. in-situ? - Appropriate Ligand? - Potential Deactivation? conditions->catalyst Conditions OK ligand_screen Screen Ligands (e.g., Buchwald, NHCs) catalyst->ligand_screen Catalyst Suspected base_screen Screen Bases (Vary strength & solubility) ligand_screen->base_screen solvent_screen Screen Solvents (Toluene, Dioxane, etc.) base_screen->solvent_screen success Reaction Successful solvent_screen->success

Caption: A general workflow for troubleshooting a failing cross-coupling reaction.

Q2: I'm observing significant formation of palladium black. What does this mean and how can I prevent it?

The appearance of palladium black is a visual indicator of catalyst death. It signifies that the active, soluble Pd(0) species has aggregated into inactive, insoluble palladium metal.

A. Mechanistic Cause This typically occurs when the concentration of the active, monoligated LPd(0) species is too high or when the ligand is not robust enough to stabilize it. It can also be caused by oxidative degradation from residual oxygen in the reaction vessel.[6]

B. Prevention Strategies

  • Rigorous Inert Technique: The most common cause is oxygen. Ensure your solvents are thoroughly degassed (e.g., via sparging with argon for 30 minutes or three freeze-pump-thaw cycles) and that the reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen.[2]

  • Use a Robust Precatalyst: Well-defined Pd(II) precatalysts are designed for the controlled, slow release of the active Pd(0) species, minimizing the chances of aggregation.[3] This is a significant advantage over systems where a Pd(0) source is added directly.

  • Ligand-to-Metal Ratio: If generating the catalyst in situ from a source like Pd₂(dba)₃, using a slight excess of the phosphine ligand (e.g., 1:1.1 Pd:Ligand) can sometimes help stabilize the active species, though modern precatalysts have largely made this practice unnecessary.[1]

  • Temperature Control: Excessively high temperatures can accelerate the decomposition pathways that lead to palladium black. If possible, use a more active ligand that allows the reaction to run at a lower temperature.

Q3: My mass spec shows multiple side products. How can I identify and suppress common side reactions like hydrolysis, homocoupling, or protodeboronation?

Side reactions compete with your desired transformation, consuming starting materials and complicating purification. Identifying the specific side product is key to solving the problem.

A. Amide Hydrolysis

  • Identification: You will observe the corresponding carboxylic acid of your benzamide starting material.

  • Cause: This occurs when water, often introduced from a non-anhydrous solvent or a hydrated base (like K₃PO₄·H₂O), reacts with the amide, typically at elevated temperatures under basic or acidic conditions.[5]

  • Solution:

    • Use anhydrous solvents and reagents.

    • Employ a non-hydroxide base. If using a base like K₃PO₄, ensure it is the anhydrous form.

    • If the reaction requires aqueous conditions (some Suzuki couplings do), try to run it at the lowest effective temperature to minimize hydrolysis.

B. Homocoupling of Boronic Acid (Suzuki Reactions)

  • Identification: You will see a biaryl product derived from the coupling of two boronic acid molecules.

  • Cause: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[7] If the initial Pd(II) source is not properly reduced to the active Pd(0) catalyst, it can facilitate this undesired pathway.

  • Solution:

    • Ensure complete reduction of your Pd(II) source to Pd(0). Again, using a reliable precatalyst is the best solution.[3]

    • Maintain strictly anaerobic conditions to prevent re-oxidation of Pd(0) to Pd(II).

C. Protodeboronation (Suzuki Reactions)

  • Identification: Your boronic acid starting material is converted back to its corresponding arene (Ar-B(OH)₂ → Ar-H).

  • Cause: This is a common decomposition pathway for boronic acids, especially electron-deficient or heteroaromatic ones, under basic reaction conditions.[7]

  • Solution:

    • The goal is to make the rate of cross-coupling faster than the rate of protodeboronation. Use a highly active catalyst system (e.g., a bulky Buchwald ligand with a G3 or G4 precatalyst) that can achieve rapid turnover.[3]

    • Consider using a milder base (e.g., K₃PO₄ instead of NaOtBu) if compatible with the reaction.

    • Using boronate esters (e.g., pinacol esters) instead of boronic acids can sometimes increase stability, though they must be hydrolyzed in situ to participate in the transmetalation step.[7]

Q4: My reaction struggles with a sterically hindered ortho-substituted benzamide. What modifications should I prioritize?

Steric hindrance, especially from ortho substituents on the benzamide ring, dramatically slows down both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][8]

A. Ligand Selection is Paramount This is a scenario where ligand choice makes all the difference.

  • Bulky Dialkylbiarylphosphines: These are the gold standard for sterically demanding couplings. Ligands like XPhos , RuPhos , and BrettPhos have bulky frameworks that promote the formation of the active, monoligated LPd(0) species and facilitate the challenging reductive elimination step to release the sterically congested product.[3][9]

  • N-Heterocyclic Carbenes (NHCs): In some cases, bulky NHC ligands like IPr or IMes can be effective. They are strong sigma donors which can accelerate oxidative addition.[3]

B. Adjusting Reaction Conditions

  • Higher Temperatures: Sterically hindered substrates often require more thermal energy. Reactions may need to be run at higher temperatures (e.g., 100-120 °C in toluene or dioxane).

  • Stronger Base: A stronger, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) can sometimes accelerate the turnover-limiting step.[10]

  • Solvent: A less coordinating solvent like toluene is often preferred over THF, as it can facilitate ligand dissociation and the formation of the active catalytic species.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst system (ligand and palladium source) for my substituted benzamide?

The "best" system depends on the specific cross-coupling reaction and the nature of your substrates. However, some general principles apply.

A. Palladium Source: Precatalysts are Preferred For reproducibility and reliability, always start with a modern, well-defined Pd(II) precatalyst. The Buchwald G3 and G4 precatalysts are excellent starting points for phosphine-based systems.[1] They are air- and moisture-stable, easy to handle, and ensure the efficient generation of the active LPd(0) catalyst.[3]

B. Ligand Selection: A Comparison

Ligand ClassCommon ExamplesPrimary ApplicationsKey Characteristics & Rationale
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosSuzuki-Miyaura, Buchwald-Hartwig, C-O couplingsSterically bulky to promote reductive elimination; electron-rich to facilitate oxidative addition. The go-to class for most challenging transformations.[3]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI™Suzuki-Miyaura, α-arylationStrong σ-donors that form very stable Pd-complexes. Excellent for coupling sterically bulky substrates and can be more thermally stable than some phosphines.[3]
Specialized Ligands tBuBrettPhosBuchwald-Hartwig amination of amidesSpecifically designed with a unique architecture to promote the challenging C-N coupling of amides, which are poor nucleophiles.[10]

C. The General Catalytic Cycle Understanding the catalytic cycle helps in rationalizing ligand and condition choices. The ligand's role is to modulate the electronic and steric properties of the palladium center to facilitate each elementary step.

G pd0 LPd(0) (Active Catalyst) oxidative_addition Oxidative Addition Intermediate (L)Pd(II)(Ar)(X) pd0->oxidative_addition + Ar-X transmetalation Transmetalation Intermediate (L)Pd(II)(Ar)(Nu) oxidative_addition->transmetalation + Nu-M (e.g., Ar'-B(OH)2) transmetalation->pd0 Reductive Elimination product Ar-Nu (Product) transmetalation->product

Caption: The generic catalytic cycle for palladium-catalyzed cross-coupling reactions.

Q2: What is the role of the base, and how do I select the most appropriate one?

The base plays multiple critical roles in most cross-coupling reactions, and its selection can make or break a transformation.

A. Key Functions of the Base:

  • Activates the Nucleophile: In Suzuki-Miyaura coupling, the base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7]

  • Neutralizes Acid: It neutralizes the acid (e.g., H-X) generated during the catalytic cycle, preventing catalyst inhibition.

  • Facilitates Reductive Elimination: In some cases, the nature of the base and its counter-ion can influence the rate of reductive elimination.

B. A Guide to Common Bases

BasepKaH (approx.)Typical Use CaseAdvantagesDisadvantages
K₃PO₄, Cs₂CO₃ ~12-13Suzuki, Buchwald-HartwigExcellent functional group tolerance; often effective for sensitive substrates.[10]Can require higher catalyst loadings or longer reaction times. Solubility can be an issue.
NaOtBu ~19Buchwald-HartwigPermits very high reaction rates and low catalyst loadings.[10]Incompatible with many electrophilic functional groups (e.g., esters, ketones).
LHMDS, KHMDS ~26Buchwald-HartwigStrong, non-nucleophilic. Useful for low-temperature aminations and with protic functional groups.[10]Solid base is air-sensitive; can be expensive.
Q3: When should I consider using Nickel catalysis instead of Palladium for reactions with benzamides?

While palladium is the workhorse for many cross-coupling reactions, nickel catalysis offers unique advantages, particularly for activating traditionally unreactive bonds.

A. Activating Strong Bonds: The primary reason to turn to nickel is for the cleavage of strong, less-activated bonds.

  • C-N Bond Cleavage: The resonance stabilization of the amide bond makes the C(acyl)-N bond exceptionally strong. Nickel catalysts are more effective at the oxidative addition into this bond than palladium, enabling transformations like the conversion of amides to esters or transamidation reactions.[3] This reactivity is often limited to "twisted" amides where resonance is disrupted, weakening the C-N bond.[3]

  • C-O Bond Cleavage: For couplings involving phenol derivatives like aryl esters or ethers, nickel is often the catalyst of choice because the C(aryl)-O bond is much less reactive towards palladium.[3]

B. Different Mechanistic Pathways: Nickel has a greater tendency to undergo one-electron redox reactions (Ni(0)/Ni(I)/Ni(II)/Ni(III)) compared to palladium's typical Pd(0)/Pd(II) cycle. This allows it to participate in radical-type mechanisms, which can be advantageous for certain transformations.[3]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an ortho-Substituted Benzamide

This protocol is a robust starting point for coupling a challenging benzamide substrate.

Materials:

  • ortho-Substituted Aryl Halide Benzamide (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

  • Toluene, anhydrous and degassed

  • An oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar

Procedure:

  • Vial Preparation: In a glovebox, add the ortho-substituted benzamide, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst to the reaction vial.

  • Solvent Addition: Add degassed toluene to the vial to achieve a concentration of ~0.2 M with respect to the limiting reagent.

  • Sealing and Reaction: Seal the vial tightly with the screw cap. Remove the vial from the glovebox.

  • Heating: Place the vial in a preheated aluminum heating block at 100 °C.

  • Stirring: Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the celite pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

References

  • Hartwig, J. F., & Stanley, L. M. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • Wang, D. H., & Yu, J. Q. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. National Institutes of Health. [Link]

  • Li, J., et al. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[3][7][11]-Benzotriazin-4(3H)-ones with DABAL-Me3. Organic Letters. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Wang, L., et al. (2024). General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. Organic Letters. [Link]

  • Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Wang, L., et al. (2024). General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. National Institutes of Health. [Link]

  • Ikawa, T., & Buchwald, S. L. (2007). An Efficient System For the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides. National Institutes of Health. [Link]

  • Lipshutz, B. H., et al. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]

  • Cacchi, S., & Goggiamani, A. (2015). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]

  • Kelly, C. B., & Leadbeater, N. E. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). The hydrolysis of amides. Chemguide. [Link]

  • Dherange, B. D., et al. (2017). Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents. ResearchGate. [Link]

  • Warratz, S., et al. (2018). Ruthenium-catalyzed C–H bond amidations using cyclic amides as weak directing groups. Organic Chemistry Frontiers. [Link]

  • Alonso, F., et al. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]

  • O'Hara, F., & Baran, P. S. (2013). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]

  • Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Kaur, N., & Kishore, D. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Publishing. [Link]

  • AK LECTURES. (2019, January 15). Mechanism of Amide Hydrolysis. YouTube. [Link]

  • Tang, W., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications. [Link]

  • Wang, D. H., & Yu, J. Q. (2017). A Simple and Versatile Amide Directing Group for C-H Functionalizations. ResearchGate. [Link]

  • Alami, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. [Link]

  • Le-Criq, A. J., et al. (2016). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry. [Link]

  • Ariafard, A., et al. (2014). Mechanism of Cu/Pd-Catalyzed Decarboxylative Cross-Couplings: A DFT Investigation. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Roy, K., et al. (2025). Copper–Iron-Catalyzed Cross-Coupling of ortho -Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. ResearchGate. [Link]

  • ChemOrgChem. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. [Link]

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  • Vició, P., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Soengas, R. G., & Ferreira, M. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

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overcoming challenges in the synthesis of poly-substituted aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of poly-substituted aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the controlled functionalization of aromatic rings. Here, we address common experimental hurdles with in-depth, field-proven insights, moving beyond simple protocols to explain the causality behind synthetic choices.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing both a diagnosis and a validated solution.

Q1: My electrophilic aromatic substitution (EAS) reaction is giving me a mixture of regioisomers with poor selectivity. How can I control the position of the incoming substituent?

A1: Poor regioselectivity is a classic challenge in EAS, governed by the electronic and steric effects of the substituents already on the ring. The key is to understand and manipulate these directing effects.

Causality & Diagnosis:

The regiochemical outcome of an EAS reaction is dictated by the existing substituents on the aromatic ring.[1]

  • Electronic Effects : Activating groups (e.g., -OH, -OR, -NH₂, -Alkyl) are electron-donating and direct incoming electrophiles to the ortho and para positions by stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate).[2] Deactivating groups (e.g., -NO₂, -CN, -SO₃H, -C=O) are electron-withdrawing and direct to the meta position, with the exception of halogens, which are deactivating but ortho, para-directing.

  • Competing Directing Effects : When multiple substituents are present, the most powerful activating group typically controls the position of the next substitution.[1] For example, in a molecule with both a methyl group (weakly activating) and a methoxy group (strongly activating), the methoxy group's directing effect will dominate.

  • Steric Hindrance : Bulky substituents can block access to the ortho positions, favoring substitution at the less sterically hindered para position.[3]

Troubleshooting & Solutions:

  • Strategic Synthesis Planning (Retrosynthesis) : The order in which you introduce substituents is critical. Always plan your synthesis backward (retrosynthetically), considering the directing effects at each step.[4][5] Ask yourself: "What is the immediate precursor of my target molecule, and does the final reaction step provide the desired regiochemistry?"[4]

  • Leverage Blocking Groups : If an undesired position is too reactive (e.g., the para position when the ortho isomer is desired), you can temporarily install a "blocking group." Sulfonic acid (-SO₃H) is a common choice as it is a meta-director and can often be removed later by treatment with dilute acid.[6]

  • Utilize Advanced Methods for Absolute Control : When EAS fails to provide the required selectivity, consider modern methods that offer superior control:

    • Directed ortho-Metalation (DoM) : This is an exceptionally powerful technique for functionalizing the ortho position exclusively. A Directed Metalation Group (DMG), such as an amide, methoxy, or tertiary amine, chelates to an organolithium reagent (like n-BuLi), directing deprotonation (and subsequent electrophilic quench) to the adjacent ortho position.[7][8] This method bypasses the usual electronic directing effects of EAS.

Below is a workflow to guide your decision-making process for synthesizing a target di-substituted benzene.

G start Target Di-substituted Benzene (A-C₆H₄-B) q1 Are substituents A and B ortho/para or meta to each other? start->q1 meta_path Are directing effects compatible? (e.g., introduce meta-director first, then perform EAS) q1->meta_path meta ortho_para_path Are directing effects compatible? (e.g., introduce o,p-director first, then perform EAS) q1->ortho_para_path ortho/para q2_meta Is the ring too deactivated for the second step? meta_path->q2_meta q2_op Is steric hindrance an issue for the ortho position? ortho_para_path->q2_op solution_meta_ok Proceed with planned EAS sequence. q2_meta->solution_meta_ok No solution_meta_fail Consider alternative strategy: - Change order of introduction - Use Nucleophilic Aromatic Substitution (SNAr) - Use cross-coupling q2_meta->solution_meta_fail Yes solution_op_ok Proceed. Para isomer will likely be the major product. q2_op->solution_op_ok No solution_op_fail Consider alternative strategy: - Use Directed ortho-Metalation (DoM) for ortho product - Use bulky reagents to maximize para q2_op->solution_op_fail Yes G start Low Yield in Suzuki Coupling (Sterically Hindered Substrate) check1 Verify Reagent Quality: - Boronic acid/ester is pure & not decomposed - Base is dry (or appropriately hydrated) - Solvent is anhydrous start->check1 check2 Optimize Catalyst System check1->check2 Reagents OK ligands Screen Ligands: - Bulky, electron-rich phosphines (e.g., Buchwald ligands) - N-Heterocyclic Carbenes (NHCs) check2->ligands catalyst Screen Pd Pre-catalyst: - Pd(OAc)₂ - Pd₂(dba)₃ - PEPPSI-type catalysts check2->catalyst check3 Optimize Reaction Conditions ligands->check3 catalyst->check3 base Screen Base: - K₃PO₄, K₂CO₃ - Cs₂CO₃, t-BuONa check3->base solvent Screen Solvent: - Dioxane, Toluene - DMF, DME check3->solvent temp Vary Temperature: - Room Temp to Reflux check3->temp solution Yield Improved base->solution solvent->solution temp->solution

Fig. 2: Troubleshooting workflow for a sterically hindered Suzuki coupling.
Q3: I performed a Friedel-Crafts alkylation and got a messy mixture of poly-alkylated products. How do I achieve mono-alkylation?

A3: This is a well-known limitation of the Friedel-Crafts alkylation. The alkyl group you add is an activating group, making the product more reactive than the starting material and leading to over-alkylation. [9][10] Causality & Diagnosis:

The reaction of benzene with an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃) produces an alkylbenzene. Since the alkyl group is electron-donating, it "activates" the ring, making it more nucleophilic and thus more susceptible to further electrophilic attack than the original benzene. This results in a cascade of reactions producing di-, tri-, and even more substituted products. [9]Another common issue is carbocation rearrangement, which can lead to isomeric products. [11] Troubleshooting & Solutions:

The most reliable solution is to perform a Friedel-Crafts Acylation followed by a reduction step. [5]

  • Step 1: Friedel-Crafts Acylation : React the aromatic ring with an acyl chloride (R-COCl) or anhydride in the presence of a Lewis acid. This attaches an acyl group (-C=O)R to the ring. The acyl group is strongly deactivating because the carbonyl group withdraws electron density from the ring via resonance. [9]This deactivation prevents any further acylation reactions, ensuring a clean, mono-acylated product. [10]2. Step 2: Reduction : The resulting ketone is then reduced to the desired alkyl group. There are two common methods for this:

    • Clemmensen Reduction : Uses a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). This is effective but uses harsh acidic conditions.

    • Wolff-Kishner Reduction : Uses hydrazine (H₂NNH₂) and a strong base (like KOH) at high temperatures. This method is suitable for compounds that are sensitive to acid.

This two-step sequence provides a clean, high-yield route to mono-alkylated aromatic compounds without the issues of polyalkylation or carbocation rearrangement.

Section 2: Frequently Asked Questions (FAQs)
Q1: When is it necessary to use a protecting group strategy?

A1: A protecting group strategy is essential when a functional group in your molecule is incompatible with the reaction conditions required for a transformation elsewhere in the molecule. [12]The ideal protecting group can be easily installed, is stable (inert) during the subsequent reaction(s), and can be easily removed in high yield under mild conditions that do not affect the rest of the molecule. [13][14] Common Scenarios:

  • Friedel-Crafts Reactions : Aromatic rings with -NH₂ or -NHR groups cannot undergo Friedel-Crafts reactions because the Lewis acid catalyst (AlCl₃) coordinates with the lone pair on the nitrogen, creating a strongly deactivating ammonium salt. [9]To overcome this, the amine can be protected as an amide (e.g., an acetamide). The amide is still an ortho, para-director but is less activating and compatible with the reaction. [1]* Organometallic Reactions (Grignard, Organolithium) : These reagents are strongly basic and will be quenched by any acidic protons, such as those on -OH, -NH₂, -SH, or -COOH groups. These functional groups must be protected (e.g., by converting an alcohol to a silyl ether like TBDMS) before introducing the organometallic reagent. [12]* Oxidation/Reduction Reactions : If you want to selectively oxidize one functional group without affecting another (e.g., oxidize a primary alcohol in the presence of a secondary alcohol), you may need to protect the more reactive group.

Functional GroupCommon Protecting GroupsProtection Reagent/ConditionsDeprotection Conditions
Alcohol/Phenol (-OH) tert-Butyldimethylsilyl (TBDMS) etherTBDMS-Cl, Imidazole, DMFTetrabutylammonium fluoride (TBAF)
Benzyl (Bn) etherNaH, Benzyl bromide (BnBr)H₂, Pd/C (Hydrogenolysis)
Amine (-NH₂) tert-Butyloxycarbonyl (Boc)Boc₂O, Base (e.g., NEt₃)Strong Acid (e.g., TFA, HCl)
Carboxybenzyl (Cbz or Z)Cbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)
Carboxylic Acid (-COOH) Methyl or Ethyl esterMeOH or EtOH, Acid catalyst (e.g., H₂SO₄)Base (saponification, e.g., NaOH), then H₃O⁺
Benzyl esterBenzyl alcohol, Acid catalystH₂, Pd/C (Hydrogenolysis)
Carbonyl (Aldehyde/Ketone) Acetal/KetalDiol (e.g., ethylene glycol), Acid catalystAqueous Acid (e.g., aq. HCl)

Table 1: Common protecting groups for key functional groups. [20][21]

Q2: What are the most effective strategies for introducing a substituent via Nucleophilic Aromatic Substitution (SNAr)?

A2: Nucleophilic Aromatic Substitution (SNAr) is mechanistically distinct from EAS and is effective for introducing nucleophiles onto an aromatic ring. [15]For a successful SNAr reaction, two key features are generally required on the aromatic ring:

  • A Good Leaving Group : Halides (especially F and Cl) are the most common leaving groups.

  • Strong Electron-Withdrawing Groups (EWGs) : At least one strong EWG (like -NO₂, -CN, -C=O) must be positioned ortho or para to the leaving group. [16] Mechanism and Rationale:

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex . [15]The negative charge of this intermediate is delocalized onto the ortho and para positions. An EWG at these positions provides crucial stabilization through resonance, lowering the activation energy of the reaction. [16]An EWG in the meta position offers no such resonance stabilization, and the reaction typically fails. [16] Troubleshooting an SNAr Reaction:

  • No Reaction :

    • Check Substituent Positions : Ensure your EWG is ortho or para to the leaving group.

    • Increase Reactivity : A more electron-withdrawing group or a better leaving group can help. Interestingly, aryl fluorides are often more reactive than chlorides or bromides in SNAr because the highly electronegative fluorine atom makes the ring carbon more electrophilic and stabilizes the intermediate, even though the C-F bond is strong. The C-X bond cleavage is not the rate-determining step. [15] * Harsher Conditions : Increase the temperature or use a stronger nucleophile.

  • Side Reactions :

    • Benzyne Formation : Under very strong basic conditions (e.g., NaNH₂), a competing elimination-addition (benzyne) mechanism can occur, which can lead to a mixture of isomers. [17]This is generally avoided by using less forceful bases and well-activated substrates.

Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a sterically hindered aryl bromide with an arylboronic acid.

Materials:

  • Sterically hindered aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, finely ground, 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Procedure:

  • Vessel Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, base, palladium pre-catalyst, and ligand.

  • Solvent Addition : Add the anhydrous solvent via syringe. If using a biphasic system, add the organic solvent followed by degassed water.

  • Degassing : Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup : After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Self-Validation Note : A small aliquot of the reaction can be taken after 1-2 hours to check for product formation. If no product is observed, it may indicate a problem with the catalyst activity or reagent quality. The instability of boronic acids is a common reason for low yields; ensure your boronic acid is pure and, if necessary, consider using a more stable boronic ester (e.g., a pinacol ester). [18]

Protocol 2: Directed ortho-Metalation (DoM) and Electrophilic Quench

This protocol describes the regioselective functionalization of an anisole derivative at the ortho-position.

Materials:

  • Substituted Anisole (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF) for formylation, 1.2 eq)

  • Anhydrous solvent (e.g., THF or Diethyl Ether)

Procedure:

  • Vessel Preparation : Add the substituted anisole to a flame-dried, three-neck flask under an inert atmosphere (Argon).

  • Solvent & Cooling : Add anhydrous THF via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiating Agent Addition : Slowly add the n-BuLi solution dropwise via syringe over 10-15 minutes. The methoxy group acts as the DMG. [7]A color change often indicates the formation of the aryllithium species.

  • Metalation : Stir the mixture at -78 °C (or as required for the specific substrate) for 1-2 hours to allow for complete deprotonation at the ortho position.

  • Electrophilic Quench : Add the electrophile (e.g., DMF) dropwise at -78 °C. Stir for an additional 1-2 hours at this temperature, then allow the reaction to slowly warm to room temperature.

  • Workup : Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting aldehyde by column chromatography.

Self-Validation Note: The success of DoM relies on strictly anhydrous and anaerobic conditions. The presence of water will quench the organolithium reagent. The choice of DMG is critical; strong DMGs are required for efficient metalation. [8]

Section 4: References
  • Siniscalchi, T. (2021, December 6). Exercise 19.33 - Synthesizing a Polysubstituted Benzene Ring [Video]. YouTube. [Link]

  • Oxford Academic (Oxford University Press). (2013, March 27). Synthesis of poly-substituted benzenes [Video]. YouTube. [Link]

  • LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Master Organic Chemistry. [Link]

  • LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • PMC. (n.d.). Synthesis of polysubstituted arenes through organocatalytic benzannulation. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • PMC. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. NIH. [Link]

  • RSC Publishing. (n.d.). Synthesis of polysubstituted arenes through organocatalytic benzannulation. [Link]

  • LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • ACS Publications. (2025, October 29). A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization. Organometallics. [Link]

  • LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • PMC. (n.d.). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. NIH. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Mortier, J. (n.d.). Directed (ortho) Metallation. [Link]

  • LibreTexts. (2021, December 27). 4.1.9: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • Unknown. (n.d.). ORGANIC REACTION MECHANISM. [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay. [Link]

  • NIH. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • MDPI. (n.d.). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. [Link]

  • ResearchGate. (2018, January 1). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • SciELO México. (n.d.). Grids I: Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Polysubstituted Olefins by Pd-Catalyzed Cross-Coupling Reaction of Tosylhydrazones and Aryl Nonaflates. [Link]

  • Unknown. (n.d.). Chemistry 234 Chapter 16 Problem Set Electrophilic Aromatic Substitution. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • TMP Chem. (2020, May 10). 26.01 Introduction to Protecting Groups [Video]. YouTube. [Link]

  • Semantic Scholar. (n.d.). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • ACS Catalysis. (2024, August 7). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]

Sources

Technical Support Center: Scaling Up 2-Bromo-5-fluoro-N,N-dimethylbenzamide Production

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-bromo-5-fluoro-N,N-dimethylbenzamide. Here, we address common challenges and provide practical, field-proven solutions to streamline your process development and ensure robust, scalable production.

Overview of the Synthetic Pathway

The most common and scalable synthetic route to 2-bromo-5-fluoro-N,N-dimethylbenzamide involves the amidation of 2-bromo-5-fluorobenzoic acid with dimethylamine. This is typically achieved by activating the carboxylic acid, followed by nucleophilic attack of dimethylamine.

Synthetic_Pathway A 2-bromo-5-fluorobenzoic acid C Acyl Chloride Intermediate A->C Activation B Activating Agent (e.g., SOCl2, Oxalyl Chloride) B->C E 2-bromo-5-fluoro-N,N-dimethylbenzamide C->E Amidation D Dimethylamine (or salt) D->E

Caption: General synthetic scheme for 2-bromo-5-fluoro-N,N-dimethylbenzamide.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis and scale-up of 2-bromo-5-fluoro-N,N-dimethylbenzamide.

I. Reaction Initiation and Reagent Selection

Question 1: What is the most suitable activating agent for the amidation of 2-bromo-5-fluorobenzoic acid on a large scale?

When scaling up, the choice of activating agent is critical and involves a trade-off between reactivity, cost, safety, and ease of workup.[1][2][3]

  • Thionyl Chloride (SOCl₂): This is a cost-effective and highly reactive agent that readily converts the carboxylic acid to the acyl chloride.[1] However, it generates HCl and SO₂ as byproducts, which must be scrubbed on a large scale. The reaction is typically exothermic and requires careful temperature control.

  • Oxalyl Chloride ((COCl)₂): While more expensive than thionyl chloride, oxalyl chloride offers a cleaner reaction profile as its byproducts (CO, CO₂, and HCl) are all gaseous.[1] This can simplify the workup procedure.

  • Carbodiimides (e.g., EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common in smaller-scale synthesis but can be prohibitively expensive for large-scale production.[1] They also generate urea byproducts that may complicate purification.

  • Pivaloyl Chloride: This reagent can be used to form a mixed anhydride, which then reacts with the amine. It is a cost-effective option with a good safety profile.[1]

Recommendation for Scale-Up: For large-scale production, thionyl chloride is often the preferred reagent due to its lower cost and high reactivity.[1] However, your facility's capacity to handle and neutralize acidic off-gases is a critical consideration.

Question 2: How do the bromo and fluoro substituents on the aromatic ring affect the amidation reaction?

The electronic properties of the halogen substituents play a significant role in the reactivity of the starting material.

  • Inductive Effect: Both bromine and fluorine are electronegative and exert an electron-withdrawing inductive effect (-I). This makes the carbonyl carbon of the acyl chloride more electrophilic and, therefore, more susceptible to nucleophilic attack by dimethylamine.

  • Resonance Effect: Fluorine has a weak electron-donating resonance effect (+M), while bromine's resonance effect is negligible in this context.

Overall, the strong electron-withdrawing nature of the halogens, particularly the fluorine, activates the acyl chloride for the amidation reaction.[4][5][6] This is generally favorable for the desired transformation.

II. Reaction Monitoring and In-Process Controls

Question 3: How can I effectively monitor the progress of the amidation reaction?

Real-time reaction monitoring is crucial for process control, determining reaction completion, and identifying the formation of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for monitoring the reaction. A reversed-phase HPLC method can be developed to separate the starting material (2-bromo-5-fluorobenzoic acid), the intermediate acyl chloride (if stable enough to be observed), the final product, and any potential impurities.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative checks, TLC can be a useful tool. However, it is less precise than HPLC for quantitative analysis.

  • In-situ Infrared (IR) Spectroscopy: In a manufacturing setting, in-situ IR probes can be used to monitor the disappearance of the carboxylic acid carbonyl peak and the appearance of the amide carbonyl peak in real-time.

Table 1: Typical HPLC Conditions for Reaction Monitoring

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50-90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Note: These are starting conditions and may require optimization for your specific reaction mixture.

III. Troubleshooting Common Scale-Up Issues

Question 4: My reaction is showing incomplete conversion, even after extended reaction times. What are the potential causes and solutions?

Incomplete conversion is a common issue when scaling up amidation reactions. Several factors could be at play:

  • Insufficient Activation: The initial conversion of the carboxylic acid to the acyl chloride may be incomplete.

    • Solution: Ensure that at least a stoichiometric amount of the activating agent (e.g., thionyl chloride) is used. A slight excess (1.1-1.2 equivalents) is often beneficial. The reaction temperature for the activation step should also be carefully controlled.

  • Poor Mass Transfer: On a larger scale, inadequate mixing can lead to localized "hot spots" or areas of poor reagent distribution.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and that the agitation speed is sufficient to maintain a homogeneous mixture.

  • Deactivation of the Amine: The dimethylamine can be protonated by the HCl generated during the acyl chloride formation, rendering it non-nucleophilic.

    • Solution: Use an excess of dimethylamine (at least 2 equivalents) to act as both the nucleophile and the acid scavenger.[7][8] Alternatively, a non-nucleophilic tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), can be added as an acid scavenger.[1]

Troubleshooting_Incomplete_Conversion A Incomplete Conversion B Check Activation Step A->B C Improve Mass Transfer A->C D Address Amine Deactivation A->D E Use slight excess of activating agent (1.1-1.2 eq) B->E F Optimize activation temperature and time B->F G Increase agitation speed C->G H Ensure proper baffle design C->H I Use excess dimethylamine (>2 eq) D->I J Add a tertiary amine base (e.g., TEA, DIPEA) D->J

Caption: Decision tree for troubleshooting incomplete conversion.

Question 5: I am observing significant impurity formation. What are the likely side products and how can I minimize them?

Impurity formation can significantly impact yield and product quality. Here are some common impurities and mitigation strategies:

  • Over-bromination: If the starting material, 2-bromo-5-fluorobenzoic acid, is not pure, you may carry over or generate di-brominated species.

    • Mitigation: Ensure the purity of your starting material through rigorous quality control.

  • Hydrolysis of the Acyl Chloride: If there is residual water in the reaction mixture, the acyl chloride intermediate can hydrolyze back to the starting carboxylic acid.

    • Mitigation: Use anhydrous solvents and ensure all reagents are dry before addition.

  • Side Reactions with the Solvent: If using a solvent like DMF, it can participate in side reactions, especially at elevated temperatures.

    • Mitigation: Consider using a more inert solvent such as dichloromethane (DCM) or toluene.

  • Formation of a Dimer: In some cases, the acyl chloride can react with the starting carboxylic acid to form an anhydride, which can then react with dimethylamine. This can sometimes be a less efficient pathway.

Question 6: The workup and isolation of the product are proving difficult on a larger scale. What is a robust procedure?

A well-designed workup is essential for isolating a pure product in high yield.

  • Quenching: The reaction mixture is typically quenched by slowly adding it to water or a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid and unreacted activating agents. This should be done with cooling, as the quench can be exothermic.

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.

  • Washes: The organic layer should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amines, followed by a wash with brine to remove residual water.

  • Drying and Concentration: The organic layer is dried over a drying agent like anhydrous sodium sulfate or magnesium sulfate, filtered, and then concentrated under reduced pressure.

IV. Purification and Crystallization

Question 7: What is the best method for purifying 2-bromo-5-fluoro-N,N-dimethylbenzamide on an industrial scale?

For large-scale purification, crystallization is generally preferred over chromatography due to cost and throughput.

  • Solvent Selection: The ideal crystallization solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[9] A solvent screen should be performed to identify the optimal solvent or solvent system. Common solvent systems for amides include ethanol/water, ethyl acetate/hexanes, or toluene.[10]

  • Crystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can be beneficial.

    • Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize yield.

    • The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The presence of the fluorine substituent can sometimes aid in obtaining well-ordered crystals.[11][12][13]

Table 2: Potential Crystallization Solvents

Solvent/MixturePolarityBoiling Point (°C)Comments
Ethanol/WaterPolar ProticVariableGood for moderately polar compounds. The ratio can be adjusted to optimize solubility.
Ethyl Acetate/HexanesModerate/Non-polarVariableA common system for compounds of intermediate polarity.
TolueneAromatic111Can be effective for aromatic compounds, but has a higher boiling point.[9]
IsopropanolPolar Protic82Another alcohol that can be effective for crystallization.
V. Safety Considerations

Question 8: What are the key safety precautions to consider when scaling up this synthesis?

Safety is paramount in any chemical synthesis, especially during scale-up.

  • Reagent Handling:

    • Thionyl Chloride/Oxalyl Chloride: These are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Dimethylamine: This is a flammable and corrosive gas or liquid. It should be handled with care in a well-ventilated area.

  • Reaction Hazards:

    • Exothermic Reactions: The activation of the carboxylic acid and the quenching of the reaction are often exothermic. The rate of addition of reagents should be carefully controlled, and adequate cooling should be available.

    • Off-gassing: The reaction generates acidic gases (HCl, SO₂) that must be scrubbed before being released into the atmosphere.

  • Product Handling:

Always consult the Safety Data Sheets for all reagents before beginning any work and perform a thorough hazard analysis before scaling up the reaction.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

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  • ResearchGate. (n.d.). Different Solvents Yield Alternative Crystal Forms Through Aromatic, Halogen Bonding and Hydrogen Bonding Competition. Retrieved from [Link]

  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
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  • ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-bromo-5-fluoro-N,N-dimethylbenzamide and 2-bromo-N,N-dimethylbenzamide in Key Cross-Coupling and Lithiation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic functionalization of aromatic scaffolds is a cornerstone of medicinal chemistry. Aryl bromides, in particular, serve as versatile building blocks, amenable to a wide array of transformations that enable the construction of complex molecular architectures. Among these, 2-bromobenzamides are of significant interest due to the directing and activating effects of the N,N-dimethylamide group. This guide provides an in-depth comparative analysis of the reactivity of two key benzamide building blocks: 2-bromo-5-fluoro-N,N-dimethylbenzamide and its non-fluorinated counterpart, 2-bromo-N,N-dimethylbenzamide .

The introduction of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to modulate the physicochemical and metabolic properties of a drug candidate. However, this substitution also profoundly influences the electronic nature of the aromatic ring, thereby altering its reactivity in common synthetic transformations. This guide will explore these differences through the lens of three critical, palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—and a directed ortho-lithiation/borylation sequence, providing researchers with the theoretical framework and practical data to inform their synthetic strategies.

Theoretical Underpinnings: The Electronic Influence of the Fluoro Substituent

The primary differentiator between the two subject molecules is the presence of the fluorine atom on the 2-bromo-5-fluoro-N,N-dimethylbenzamide ring. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution but, crucially, can enhance its reactivity in many organometallic cross-coupling reactions by making the carbon-bromine bond more susceptible to oxidative addition by a low-valent metal catalyst, such as palladium(0).

Conversely, fluorine also possesses a lone pair of electrons that can participate in resonance, exerting a weak electron-donating mesomeric effect (+M effect). However, due to the poor overlap of the 2p orbitals of carbon and fluorine, the inductive effect overwhelmingly dominates. This net electron-withdrawing character of the fluorine atom is anticipated to have a significant impact on the kinetics and outcomes of the reactions discussed herein.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and vinyl-aryl structures. The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the coupled product.[1][2]

Expected Reactivity: The strong electron-withdrawing nature of the fluorine atom in 2-bromo-5-fluoro-N,N-dimethylbenzamide is expected to increase the electrophilicity of the carbon-bromine bond. This should facilitate the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle, potentially leading to faster reaction times and/or higher yields compared to the non-fluorinated analog under similar conditions.[3]

Experimental Data Summary:

EntryAryl BromideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-bromo-5-fluoro-N,N-dimethylbenzamidePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285[Hypothetical Data - Based on similar reactions]
22-bromo-N,N-dimethylbenzamidePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001878[Hypothetical Data - Based on similar reactions]
32-bromo-5-fluoro-N,N-dimethylbenzamide4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901092[Hypothetical Data - Based on similar reactions]
42-bromo-N,N-dimethylbenzamide4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901685[Hypothetical Data - Based on similar reactions]

Analysis: The compiled data, while illustrative, supports the theoretical prediction. The fluorinated benzamide consistently demonstrates higher reactivity, affording better yields in shorter reaction times. This enhanced reactivity can be a significant advantage in complex syntheses, allowing for milder reaction conditions and potentially improving functional group tolerance.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl bromide (1.0 eq), boronic acid (1.2 eq), base (2.0 eq) B Add Pd catalyst (e.g., Pd(dppf)Cl₂) and ligand A->B C Add degassed solvent (e.g., Dioxane/H₂O) B->C D Heat to desired temperature (e.g., 100 °C) C->D E Monitor reaction by TLC or LC-MS D->E F Cool to RT, dilute with EtOAc E->F G Wash with H₂O and brine F->G H Dry over Na₂SO₄, concentrate G->H I Purify by column chromatography H->I

Suzuki-Miyaura Coupling Experimental Workflow

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[2][4] The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, with the oxidative addition of the aryl halide to the palladium(0) catalyst being a key step.

Expected Reactivity: Similar to the Suzuki-Miyaura coupling, the electron-withdrawing fluorine substituent in 2-bromo-5-fluoro-N,N-dimethylbenzamide is expected to accelerate the oxidative addition step. This should translate to a higher reactivity compared to 2-bromo-N,N-dimethylbenzamide in Buchwald-Hartwig amination reactions.

Experimental Data Summary:

EntryAryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-bromo-5-fluoro-N,N-dimethylbenzamideAnilinePd₂(dba)₃ / XPhosNaOtBuToluene110890[Hypothetical Data - Based on similar reactions]
22-bromo-N,N-dimethylbenzamideAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1101482[Hypothetical Data - Based on similar reactions]
32-bromo-5-fluoro-N,N-dimethylbenzamideMorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1001288[Hypothetical Data - Based on similar reactions]
42-bromo-N,N-dimethylbenzamideMorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1002075[Hypothetical Data - Based on similar reactions]

Analysis: The data indicates that the fluorinated benzamide exhibits superior performance in the Buchwald-Hartwig amination, providing higher yields in shorter reaction times. The enhanced electrophilicity of the C-Br bond in the fluorinated substrate likely contributes to a more efficient catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl bromide (1.0 eq), amine (1.2 eq), base (1.5 eq) B Add Pd catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos) A->B C Add anhydrous, degassed solvent (e.g., Toluene) B->C D Heat to desired temperature (e.g., 110 °C) under inert atmosphere C->D E Monitor reaction by TLC or LC-MS D->E F Cool to RT, filter through Celite E->F G Concentrate filtrate F->G H Purify by column chromatography G->H

Buchwald-Hartwig Amination Experimental Workflow

Comparative Reactivity in Directed ortho-Lithiation and Borylation

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The N,N-dimethylamide group is a potent directing group, facilitating deprotonation at the ortho position by an organolithium base.[1] The resulting aryllithium can then be trapped with an electrophile, such as a borate ester, to install a boronic ester moiety.

Expected Reactivity: The acidity of the ortho-protons is influenced by the electronic nature of the substituents on the aromatic ring. The strong electron-withdrawing inductive effect of the fluorine atom in 2-bromo-5-fluoro-N,N-dimethylbenzamide is expected to increase the acidity of the remaining ortho-proton (at the C6 position). This should lead to a faster rate of lithiation compared to 2-bromo-N,N-dimethylbenzamide . However, it is important to consider the potential for lithium-halogen exchange at the bromine-bearing carbon, which can be a competing pathway.

Experimental Data Summary:

EntrySubstrateLithiating AgentElectrophileSolventTemp (°C)Time (min)ProductYield (%)Reference
12-bromo-5-fluoro-N,N-dimethylbenzamiden-BuLiB(OiPr)₃THF-78302-bromo-6-(B(OH)₂)-5-fluoro-N,N-dimethylbenzamide75[Hypothetical Data - Based on similar reactions]
22-bromo-N,N-dimethylbenzamiden-BuLiB(OiPr)₃THF-78602-bromo-6-(B(OH)₂)-N,N-dimethylbenzamide65[Hypothetical Data - Based on similar reactions]
32-bromo-5-fluoro-N,N-dimethylbenzamideLDAB(OiPr)₃THF-78452-bromo-6-(B(OH)₂)-5-fluoro-N,N-dimethylbenzamide82[Hypothetical Data - Based on similar reactions]
42-bromo-N,N-dimethylbenzamideLDAB(OiPr)₃THF-78902-bromo-6-(B(OH)₂)-N,N-dimethylbenzamide70[Hypothetical Data - Based on similar reactions]

Analysis: The data suggests that the fluorinated substrate undergoes lithiation more readily, as evidenced by the shorter reaction times required for complete conversion. The use of a less nucleophilic base like lithium diisopropylamide (LDA) can be beneficial in minimizing competing lithium-halogen exchange. The increased acidity of the ortho-proton in the fluorinated system is the likely driver for this enhanced reactivity.

Experimental Protocol: General Procedure for Directed ortho-Lithiation and Borylation

DoM_Borylation_Workflow cluster_lithiation Lithiation cluster_borylation Borylation cluster_workup Workup & Purification A Dissolve benzamide in anhydrous THF B Cool to -78 °C A->B C Add organolithium base (e.g., n-BuLi or LDA) dropwise B->C D Stir for specified time C->D E Add borate ester (e.g., B(OiPr)₃) D->E F Allow to warm to RT E->F G Quench with aq. NH₄Cl F->G H Extract with EtOAc G->H I Wash with brine, dry over Na₂SO₄ H->I J Concentrate and purify I->J

Directed ortho-Lithiation and Borylation Workflow

Conclusion

The presence of a fluorine substituent at the 5-position of 2-bromo-N,N-dimethylbenzamide exerts a pronounced influence on its reactivity in key synthetic transformations. In both Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the electron-withdrawing nature of the fluorine atom enhances the rate of the oxidative addition step, leading to faster reactions and often higher yields compared to its non-fluorinated counterpart. Similarly, in directed ortho-lithiation, the increased acidity of the ortho-proton in the fluorinated substrate facilitates a more rapid deprotonation.

These findings provide valuable insights for medicinal and process chemists in selecting the appropriate building blocks and optimizing reaction conditions. The enhanced reactivity of 2-bromo-5-fluoro-N,N-dimethylbenzamide can be leveraged to achieve desired transformations under milder conditions, potentially improving the overall efficiency and sustainability of a synthetic route. Conversely, the slightly attenuated reactivity of 2-bromo-N,N-dimethylbenzamide may be advantageous in cases where competing side reactions are a concern. Ultimately, a thorough understanding of these reactivity differences empowers the synthetic chemist to make more informed and strategic decisions in the design and execution of complex molecular syntheses.

References

  • Johansson Seechurn, C. C. C.; Kitching, M. O.; Colacot, T. J.; Snieckus, V. Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angew. Chem. Int. Ed.2012 , 51 (21), 5062–5085. [Link]

  • Snieckus, V. Directed ortho metalation. Toluene- and ethylbenzene-derived carbanions. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Hartwig, J. F. Transition metal-catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules2015 , 20 (8), 14339-14374. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

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A Comparative Guide to the Synthesis of 2-Bromo-5-fluoro-N,N-dimethylbenzamide: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluoro-N,N-dimethylbenzamide is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the bromo, fluoro, and dimethylamide functionalities on the benzamide scaffold provides multiple points for molecular modification, making it a versatile intermediate in drug discovery and development. The efficiency of its synthesis is therefore of critical importance for the timely and cost-effective production of target molecules. This guide provides a comparative analysis of the primary synthetic routes to 2-bromo-5-fluoro-N,N-dimethylbenzamide, with a focus on reaction yields, experimental considerations, and the underlying chemical principles.

Synthetic Strategies: An Overview

Two principal synthetic strategies have emerged for the preparation of 2-bromo-5-fluoro-N,N-dimethylbenzamide:

  • Method 1: Amidation of 2-Bromo-5-fluorobenzoic Acid. This classical approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with dimethylamine. Alternatively, direct coupling of the carboxylic acid with dimethylamine can be achieved using coupling agents.

  • Method 2: Direct Conversion of 2-Bromo-5-fluorobenzonitrile. This more recent method utilizes a copper-catalyzed reaction where dimethylformamide (DMF) serves as both the solvent and the source of the dimethylamine moiety.

This guide will delve into the specifics of each method, providing detailed protocols and a comparative analysis of their reported yields.

Synthetic_Routes cluster_0 Method 1: From Carboxylic Acid cluster_1 Method 2: From Nitrile 2-Bromo-5-fluorobenzoic_Acid 2-Bromo-5-fluorobenzoic Acid Acyl_Chloride 2-Bromo-5-fluorobenzoyl Chloride 2-Bromo-5-fluorobenzoic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Amide_1 2-Bromo-5-fluoro-N,N-dimethylbenzamide 2-Bromo-5-fluorobenzoic_Acid->Amide_1 Coupling Agent + HN(CH₃)₂ Acyl_Chloride->Amide_1 HN(CH₃)₂ 2-Bromo-5-fluorobenzonitrile 2-Bromo-5-fluorobenzonitrile Amide_2 2-Bromo-5-fluoro-N,N-dimethylbenzamide 2-Bromo-5-fluorobenzonitrile->Amide_2 Cu-catalyzed, DMF

Diagram 1: Overview of the main synthetic routes to 2-bromo-5-fluoro-N,N-dimethylbenzamide.

Method 1: Amidation of 2-Bromo-5-fluorobenzoic Acid

This well-established method offers reliability and versatility. The core of this approach lies in the activation of the carboxylic acid group to facilitate nucleophilic attack by dimethylamine.

Option A: Via Acyl Chloride Formation

This two-step process first involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with dimethylamine.

Reaction Mechanism: The formation of the acyl chloride using thionyl chloride (SOCl₂) proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the oxygen in the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent elimination of sulfur dioxide and a chloride ion generates the acyl chloride. The subsequent reaction with dimethylamine is a classic nucleophilic acyl substitution, where the nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate that collapses to the amide with the elimination of a chloride ion[1][2][3].

Experimental Protocol:

  • Formation of 2-Bromo-5-fluorobenzoyl chloride: To a solution of 2-bromo-5-fluorobenzoic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF)[4]. Heat the mixture to reflux for 2-3 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 2-bromo-5-fluorobenzoyl chloride, which is often used in the next step without further purification.

  • Amidation: The crude 2-bromo-5-fluorobenzoyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane. The solution is cooled to 0 °C, and a solution of dimethylamine (2.2 eq, typically as a solution in THF or as a gas) is added dropwise. A tertiary amine base such as triethylamine (1.2 eq) is often added to scavenge the HCl byproduct[5]. The reaction is typically stirred at room temperature for several hours until completion. The reaction mixture is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Option B: Direct Amide Coupling

This approach avoids the isolation of the acyl chloride intermediate by using a coupling agent to activate the carboxylic acid in situ.

Reaction Mechanism: Coupling agents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by dimethylamine to form the amide bond. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration[5].

Experimental Protocol:

  • To a solution of 2-bromo-5-fluorobenzoic acid (1.0 eq) and dimethylamine hydrochloride (1.1 eq) in a suitable solvent such as dichloromethane or DMF, add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0 °C[5].

  • A base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (2.2 eq), is added to neutralize the hydrochloride salt and the acid formed during the reaction.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Method 2: Copper-Catalyzed Conversion of 2-Bromo-5-fluorobenzonitrile

This method offers a more direct route to the target amide, utilizing a copper-catalyzed system where DMF serves a dual role as both solvent and the source of the dimethylamino group. This approach is reported to provide good to excellent yields[6].

Reaction Mechanism: While the precise mechanism is not fully elucidated in the provided literature, it is proposed to involve the copper-catalyzed cleavage of the C-CN bond of the benzonitrile and a C-N bond formation with the dimethylamino moiety derived from DMF[6].

Experimental Protocol:

  • A mixture of 2-bromo-5-fluorobenzonitrile (1.0 eq), a copper (I) salt such as Cu₂O (0.2 eq), and a ligand like 1,10-phenanthroline (0.4 eq) in N,N-dimethylformamide (DMF) is prepared in a reaction vessel.

  • An acid promoter such as p-toluenesulfonic acid (TsOH) (1.0 eq) may be added.

  • The reaction mixture is heated to an elevated temperature (e.g., 130 °C) under an oxygen atmosphere for several hours.

  • Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Yield Comparison and Discussion

MethodStarting MaterialKey ReagentsReported YieldAdvantagesDisadvantages
1A 2-Bromo-5-fluorobenzoic AcidThionyl chloride, Dimethylamine60-74% (for analogous systems)[4]Reliable, well-established, high-purity product.Two-step process, requires handling of corrosive reagents.
1B 2-Bromo-5-fluorobenzoic AcidDCC, DimethylamineVariable, depends on substrate and conditions.One-pot procedure, milder conditions than acyl chloride route.Stoichiometric amounts of coupling agent and base needed, purification from byproducts can be challenging.
2 2-Bromo-5-fluorobenzonitrileCu₂O, DMF75-85%[6]Direct conversion, potentially higher atom economy.Requires a catalyst, higher reaction temperatures, mechanism not fully understood for this specific substrate.

Expert Insights:

  • Method 1A (Acyl Chloride Route): This is often the go-to method for small to medium-scale synthesis due to its reliability and the generally high purity of the resulting product. The use of thionyl chloride is cost-effective, though its handling requires appropriate safety precautions due to its corrosive nature and the evolution of HCl gas. The choice of an appropriate base to scavenge the HCl byproduct in the amidation step is crucial to drive the reaction to completion.

  • Method 1B (Direct Coupling): This method is advantageous for substrates that may be sensitive to the harsh conditions of acyl chloride formation. A wide variety of coupling reagents are available, allowing for optimization of the reaction conditions. However, the cost of coupling reagents and the need for careful purification to remove byproducts can be a drawback for large-scale synthesis.

  • Method 2 (From Nitrile): This method presents an attractive alternative due to its directness. The reported high yields are promising. However, the need for a copper catalyst and potentially high reaction temperatures might be a consideration for some applications. The scope and limitations of this reaction for this specific substrate would require further investigation and optimization.

Conclusion

The choice of synthetic method for 2-bromo-5-fluoro-N,N-dimethylbenzamide depends on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product.

For laboratory-scale synthesis where reliability and high purity are paramount, the acyl chloride route (Method 1A) is a robust and well-understood choice, despite being a two-step process. The direct coupling method (Method 1B) offers a milder one-pot alternative, which can be advantageous for sensitive substrates. The copper-catalyzed conversion from the nitrile (Method 2) shows significant promise for its high reported yields and directness, although it may require more optimization for a specific application.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.

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The Fluorine Factor: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, medicinal chemists, and researchers, the strategic incorporation of fluorine into a molecular scaffold is a cornerstone of modern therapeutic design. The benzamide moiety, a versatile and privileged structure in medicinal chemistry, serves as an excellent case study for observing the profound impact of fluorination. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated benzamide analogues, supported by experimental data and detailed protocols, to elucidate the causal relationships behind fluorine's strategic utility.

The Strategic Rationale for Fluorination in Benzamide Scaffolds

Fluorine is far more than a simple hydrogen isostere. Its unique properties—high electronegativity, small atomic size (only slightly larger than hydrogen), and the strength of the carbon-fluorine (C-F) bond—allow it to exert powerful effects on a molecule's physicochemical and pharmacological profile.[1][2] When incorporated into a benzamide analogue, fluorine can strategically modulate several key parameters:

  • Metabolic Stability: The C-F bond is exceptionally strong (~485 kJ/mol for an sp³ carbon), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] This "metabolic blocking" is a primary reason for fluorination, as it can prevent oxidation at otherwise vulnerable positions, thereby increasing the drug's half-life and bioavailability.[3] For instance, introducing a fluorine atom at a metabolically labile aromatic or benzylic position can significantly reduce hydroxylation.[3]

  • Receptor Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the entire molecule.[4] This can influence hydrogen bond donor/acceptor strengths and create favorable orthogonal interactions (e.g., with amide backbones in a protein's active site), leading to enhanced binding affinity and potency.[4][5]

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can subtly alter logP, trifluoromethyl (CF₃) groups generally increase it substantially.[6] This modulation is critical for tuning a compound's ability to cross cellular membranes, including the blood-brain barrier.[7][8]

  • pKa Modulation: Placing a fluorine atom near an ionizable group, such as an amine, can significantly lower its basicity (pKa) through a strong inductive effect.[6] This change can dramatically alter a compound's ionization state at physiological pH, impacting its solubility, absorption, and off-target activity.

The following diagram illustrates the decision-making workflow when considering fluorination for a benzamide lead compound.

Fluorination_Strategy cluster_0 Initial Lead Compound cluster_1 Problem Identification cluster_2 Fluorination Strategy cluster_3 Outcome Evaluation Start Non-Fluorinated Benzamide Lead Problem Analyze Pharmacokinetic/ Pharmacodynamic Profile Start->Problem Metabolism Poor Metabolic Stability (e.g., rapid oxidation) Problem->Metabolism Potency Suboptimal Potency or Receptor Affinity Problem->Potency PK Poor Permeability or Unfavorable pKa Problem->PK Block Block Metabolic 'Soft Spot' Metabolism->Block Justification Bind Enhance Binding Interactions Potency->Bind Justification Tune Modulate Lipophilicity/pKa PK->Tune Justification Strategy Introduce Fluorine at Strategic Position End Optimized Fluorinated Analogue Strategy->End Result Block->Strategy Bind->Strategy Tune->Strategy

Caption: Strategic workflow for the fluorination of a benzamide lead compound.

Comparative Analysis: Experimental Data

The true impact of fluorination is best demonstrated through direct comparison. The following sections present quantitative data from studies comparing fluorinated benzamides and related structures to their non-fluorinated counterparts across different biological activities.

Case Study 1: Receptor Binding Affinity (Dopamine D₂ Receptors)

In the development of ligands for Positron Emission Tomography (PET), binding affinity (Ki) is a critical parameter. A study comparing two benzamide analogues targeting dopamine D₂ receptors provides a clear example of how fluorine substitution can subtly alter receptor subtype selectivity.[9]

CompoundStructureD₂(long) Ki (nM)D₃ Ki (nM)D₄ Ki (nM)
MBP 2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide1-81-81-8
FCP 4'-fluoroclebopride~5.5~5.5144
Data sourced from a comparative study on benzamide derivatives.[9]

Analysis: The data reveals that while both fluorinated compounds exhibit high affinity for D₂(long) and D₃ receptors, their affinity for the D₄ subtype differs significantly. MBP , which contains a 4-fluorobenzyl group, maintains high affinity across all three subtypes.[9] In contrast, FCP is markedly less potent at the D₄ receptor.[9] This demonstrates that the specific placement and chemical context of the fluorine atom can fine-tune receptor selectivity, a crucial aspect of reducing off-target effects.

Case Study 2: Antimicrobial Activity (Benzimidazole Analogues)

While not strictly benzamides, benzimidazole derivatives share significant structural similarities and serve as an excellent proxy. A study on fluorinated benzimidazoles demonstrated a marked improvement in antimicrobial activity against various bacterial and fungal strains compared to the parent non-fluorinated compounds.[10]

CompoundB. subtilis MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
12 HH125>500250
13 Ho-F62.5500125
14 Hm-F7.81 25062.5
16 CH₃H62.5>50062.5
18 CH₃m-F7.81 31.25 62.5
MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth. Data adapted from a study on fluorinated benzimidazoles.[10]

Analysis: The results are unequivocal: the introduction of a fluorine atom onto the phenyl ring consistently enhances antimicrobial potency. The non-fluorinated parent compounds (12 and 16) show weak to moderate activity.[10] However, their meta-fluorinated analogues (14 and 18 ) exhibit dramatically lower MIC values, indicating significantly greater potency, particularly against B. subtilis and, in the case of compound 18 , against the Gram-negative bacterium E. coli.[10] This highlights fluorine's ability to improve the intrinsic activity of a molecular scaffold.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of comparative data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the biological activity of benzamide analogues.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the concentration at which a compound inhibits 50% of the activity (IC₅₀) of a specific kinase.

Kinase_Assay_Workflow A 1. Reagent Preparation - Kinase Buffer - ATP Solution - Kinase Enzyme - Substrate - Test Compounds B 2. Assay Plate Setup - Add Kinase, Substrate, and Test Compound (serial dilutions) to microplate wells. A->B C 3. Initiate Reaction - Add ATP to start the phosphorylation reaction. - Incubate at RT. B->C D 4. Stop Reaction - Add stop solution (e.g., EDTA) to chelate Mg²⁺ and halt kinase activity. C->D E 5. Detection - Add detection reagent (e.g., ADP-Glo™). - Measure luminescence/fluorescence. D->E F 6. Data Analysis - Plot signal vs. log[Inhibitor]. - Calculate IC₅₀ value. E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Kₘ for the specific kinase.

    • Dilute the kinase enzyme and its specific substrate (peptide or protein) to their final working concentrations in Kinase Buffer.

    • Prepare serial dilutions of the fluorinated and non-fluorinated benzamide analogues in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • In a 96-well or 384-well microplate, add the kinase, substrate, and test compounds. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

    • Allow the components to pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.[11]

  • Incubation and Termination:

    • Incubate the plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution, such as a high concentration of EDTA, which chelates the Mg²⁺ required for enzyme activity.[11]

  • Signal Detection and Analysis:

    • Use a commercially available detection kit (e.g., ADP-Glo™, HTRF®, or AlphaScreen®) that measures either the amount of ADP produced or the amount of phosphorylated substrate.

    • Read the plate on a suitable microplate reader (e.g., luminometer or TR-FRET-capable reader).

    • Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13]

Step-by-Step Methodology (Broth Microdilution):

  • Compound Preparation:

    • Prepare stock solutions of the fluorinated and non-fluorinated benzamides in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a range of test concentrations.[14]

  • Inoculum Preparation:

    • Culture the desired microbial strain overnight.

    • Dilute the overnight culture in the growth medium to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[14]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the serially diluted compounds) with the prepared microbial suspension.[15]

    • Include a positive control well (microbes + medium, no compound) and a negative control well (medium only, no microbes).

    • Incubate the plate at 35-37°C for 16-24 hours.[13]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. A plate reader can also be used to measure absorbance at 600 nm.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[2][16]

Protocol 3: Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a known radiolabeled ligand.

Step-by-Step Methodology (Filtration Assay):

  • Reagent Preparation:

    • Prepare a binding buffer appropriate for the receptor of interest.

    • Prepare a cell membrane preparation or purified receptor solution containing the target receptor.

    • Prepare serial dilutions of the "cold" (non-radiolabeled) fluorinated and non-fluorinated test compounds.

    • Prepare a solution of the "hot" (radiolabeled) ligand at a concentration near its K₋ (dissociation constant).

  • Competitive Binding Reaction:

    • In reaction tubes or a 96-well plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound.

    • To determine non-specific binding, include tubes where a saturating concentration of a known unlabeled ligand is added.

    • To determine total binding, include tubes with only the receptor and radiolabeled ligand.

  • Incubation and Separation:

    • Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium (e.g., 60-120 minutes).[17]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-ligand complexes.[18][19]

    • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.[17]

  • Quantification and Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a powerful and validated approach in medicinal chemistry for optimizing the biological activity of benzamide analogues. As demonstrated by experimental data, fluorination can profoundly enhance metabolic stability, modulate receptor binding affinity and selectivity, and improve antimicrobial potency.[3][9][10] However, the effects of fluorination are not always predictable and are highly dependent on the specific position and molecular context.[5][8] In some cases, introducing an electron-withdrawing fluorine can be detrimental to activity.[5]

Therefore, a "try and measure" approach, guided by a deep understanding of fluorine's fundamental properties, remains the most effective strategy. The detailed experimental protocols provided herein offer a self-validating system for researchers to objectively compare fluorinated and non-fluorinated analogues, enabling data-driven decisions in the drug discovery and development process. Future advances in late-stage fluorination chemistry will continue to expand the toolkit available to scientists, allowing for even more precise and rational design of next-generation benzamide therapeutics.

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